4H-1-Benzopyran-4-one, 5-bromo-
Beschreibung
BenchChem offers high-quality 4H-1-Benzopyran-4-one, 5-bromo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4H-1-Benzopyran-4-one, 5-bromo- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
5-bromochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrO2/c10-6-2-1-3-8-9(6)7(11)4-5-12-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFXSTFHCPHJDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)C=CO2)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201308328 | |
| Record name | 5-Bromo-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201308328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260485-23-1 | |
| Record name | 5-Bromo-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1260485-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201308328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromochromone and the Broader Landscape of Brominated Chromones in Drug Discovery
This guide provides a comprehensive technical overview of 5-bromochromone (CAS 1260485-23-1), a member of the esteemed chromone family of heterocyclic compounds. While specific data for this particular molecule is limited in publicly accessible literature, this document leverages the extensive research on the chromone scaffold and the strategic role of bromination in medicinal chemistry to offer valuable insights for researchers, scientists, and drug development professionals. We will delve into the foundational importance of the chromone core, explore general synthetic pathways for brominated chromones, discuss their vast therapeutic potential, and provide essential guidance on their safe handling and characterization.
The Chromone Scaffold: A Privileged Structure in Medicinal Chemistry
The term "privileged structure" in drug discovery refers to a molecular framework that is capable of binding to multiple biological targets, thereby exhibiting a wide range of pharmacological activities.[1] The chromone ring system, a benzopyran-4-one, is a classic example of such a scaffold.[2][3] Found in numerous natural products, chromone derivatives have demonstrated a remarkable spectrum of biological effects, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4] This versatility has made the chromone nucleus a fertile ground for the development of novel therapeutic agents.[5][6]
The strategic placement of various substituents on the chromone ring system allows for the fine-tuning of its biological activity.[4] Among the various possible modifications, halogenation, and particularly bromination, has emerged as a powerful tool for optimizing the pharmacological profile of a lead compound. The introduction of a bromine atom can influence a molecule's lipophilicity, metabolic stability, and binding affinity to its target.[7]
5-Bromochromone (CAS 1260485-23-1): Identity and Synonyms
Chemical Identity:
-
Systematic Name: 5-Bromo-4H-chromen-4-one
-
CAS Number: 1260485-23-1
-
Molecular Formula: C₉H₅BrO₂
At present, there is a notable scarcity of published synonyms and detailed experimental data specifically for 5-bromochromone with CAS number 1260485-23-1. This guide, therefore, broadens its scope to encompass the general characteristics and methodologies applicable to brominated chromones as a class, providing a solid foundation for researchers working with this and related compounds.
Figure 1: Chemical structure and identifiers for 5-bromochromone.
General Synthetic Strategies for Brominated Chromones
The synthesis of chromones and their derivatives has been extensively studied, with several established methods available to the synthetic chemist.[8][9] The introduction of a bromine atom onto the chromone scaffold can be achieved either by using a brominated starting material or by direct bromination of a pre-formed chromone ring.
A common and versatile approach to chromone synthesis involves the cyclization of o-hydroxyaryl ketones. For the synthesis of a 5-bromochromone, a potential starting material would be a 2-hydroxyacetophenone derivative bearing a bromine atom at the appropriate position.
Representative Synthetic Pathway:
A general and widely applicable method for the synthesis of chromone-2-carboxylic acids, which can be further derivatized, involves a microwave-assisted reaction of a substituted 2'-hydroxyacetophenone with an oxalate ester, followed by acid-catalyzed cyclization and hydrolysis.[10]
Step-by-step Methodology:
-
Reaction Setup: In a microwave-safe vessel, combine the appropriately substituted 2'-hydroxyacetophenone (1 equivalent), an oxalate ester such as diethyl oxalate (1.5 equivalents), and a suitable base like sodium methoxide (2 equivalents) in a dry solvent (e.g., ethanol).
-
Microwave Irradiation: Subject the reaction mixture to microwave irradiation at a controlled temperature (e.g., 120°C) for a specified duration (e.g., 30 minutes). The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Acidification and Cyclization: After cooling, the reaction mixture is acidified with a mineral acid such as hydrochloric acid (HCl). This step facilitates the hydrolysis of the ester and promotes the cyclization to form the chromone ring.
-
Work-up and Purification: The resulting precipitate is typically collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system to yield the desired brominated chromone derivative.
Figure 2: A generalized workflow for the synthesis of brominated chromones.
Applications in Drug Discovery and Medicinal Chemistry
The chromone scaffold is a cornerstone in the development of new drugs, and the introduction of a bromine atom can significantly enhance the therapeutic potential of these molecules.[4][7]
Anticancer Activity
Numerous chromone derivatives have been investigated for their potential as anticancer agents.[4] They have been shown to target various pathways involved in cancer progression, including the inhibition of kinases and the induction of apoptosis. Brominated chromones, in particular, have demonstrated potent cytotoxic effects against various cancer cell lines.[5]
Anti-inflammatory Properties
The anti-inflammatory potential of chromones is well-documented.[3] Some derivatives act as inhibitors of key inflammatory mediators. The bromodomain-containing protein 4 (BRD4) has emerged as a promising target for anti-inflammatory therapies, and novel chromone derivatives have been developed as potent and selective BRD4 inhibitors.[11]
Antimicrobial and Antiviral Effects
Chromone-based compounds have also shown promise as antimicrobial and antiviral agents.[3][6] The structural diversity that can be achieved with the chromone scaffold allows for the development of compounds with activity against a broad spectrum of pathogens.
CNS-related Disorders
The chromone framework has been explored for the development of ligands for receptors in the central nervous system (CNS). For instance, chromone derivatives have been designed as inhibitors of monoamine oxidase B (MAO-B) and as antagonists of the adenosine A2A receptor, both of which are important targets in the treatment of neurodegenerative diseases like Parkinson's disease.[6]
| Pharmacological Activity | Therapeutic Target/Mechanism of Action |
| Anticancer | Kinase inhibition, Apoptosis induction |
| Anti-inflammatory | Inhibition of inflammatory mediators (e.g., BRD4) |
| Antimicrobial | Disruption of microbial cell processes |
| Antiviral | Inhibition of viral replication |
| Neuroprotective | MAO-B inhibition, A2A receptor antagonism |
Table 1: A summary of the diverse pharmacological activities of chromone derivatives.
Physicochemical Properties and their Importance
The introduction of a bromine atom generally increases the lipophilicity of a molecule. This can enhance its ability to cross biological membranes, but an excessive increase in lipophilicity can also lead to poor aqueous solubility and non-specific binding. Therefore, a careful balance of physicochemical properties is essential for successful drug design.[14] For compounds that fall "beyond the Rule of 5" (bRo5), understanding these properties is even more critical for achieving oral bioavailability.[15]
Analytical Characterization
The structural elucidation of newly synthesized brominated chromones relies on a combination of modern analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the carbon-hydrogen framework of the molecule. The chemical shifts and coupling constants of the aromatic protons can provide definitive information about the substitution pattern on the chromone ring. While bromine itself has NMR active nuclei (⁷⁹Br and ⁸¹Br), their quadrupolar nature often results in very broad signals, making them less useful for routine structural analysis in high-resolution liquid-state NMR.[16][17]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms its elemental composition. The isotopic pattern of bromine (approximately a 1:1 ratio of ⁷⁹Br and ⁸¹Br) provides a characteristic signature in the mass spectrum, aiding in the identification of brominated compounds.[18][19]
Safety and Handling of Brominated Aromatic Compounds
Bromine and its compounds, particularly volatile or reactive ones, must be handled with appropriate safety precautions.[20]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling brominated compounds. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[21][22]
-
Chemical Incompatibility: Brominated compounds may be incompatible with strong oxidizing agents, strong bases, and certain metals. Consult the Safety Data Sheet (SDS) for specific incompatibility information.
-
Spill and Waste Disposal: In case of a spill, follow established laboratory procedures for cleaning up halogenated organic compounds. All waste containing brominated compounds must be disposed of in accordance with local, state, and federal regulations for hazardous waste.[23]
Figure 3: Key safety considerations for handling brominated aromatic compounds.
Conclusion
While specific experimental data on 5-bromochromone (CAS 1260485-23-1) is currently limited, the broader class of brominated chromones represents a highly promising area for drug discovery and development. The chromone scaffold's status as a privileged structure, combined with the proven ability of bromine to modulate pharmacological properties, provides a strong rationale for the continued exploration of these compounds. This guide has provided a comprehensive overview of the synthesis, potential applications, and safe handling of brominated chromones, offering a valuable resource for researchers aiming to unlock the full therapeutic potential of this important class of molecules.
References
- Ewies, F. Ewies, et al. "SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS." International Journal of Research in Pharmacy and Chemistry, 2014.
- "Chromone Containing Hybrid Analogs: Synthesis and Applications in Medicinal Chemistry.
- Gaspar, A., et al. "Biological and Medicinal Properties of Natural Chromones and Chromanones." ACS Omega, 2024.
- Singhal, M. "Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review." International Journal of Research and Analytical Reviews, 2019.
- "Chromone: a valid scaffold in Medicinal Chemistry." CORE, 2015.
- "General Methods of Preparing Chromones.
- Costa, M., et al. "Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands." Molecules, 2018.
- Li, Y., et al. "Discovery of Orally Bioavailable Chromone Derivatives as Potent and Selective BRD4 Inhibitors: Scaffold Hopping, Optimization, and Pharmacological Evaluation." Journal of Medicinal Chemistry, 2021.
- "Standard Operating Procedure: Bromine Safety & Standard Operating Procedures." University of California, Santa Barbara.
- Ellis, G. P., et al. "Benzopyrones. Part X. Bromination of chromones and coumarins with dibromoisocyanuric acid. Nitrations of chromones." Journal of the Chemical Society, Perkin Transactions 1, 1972.
- "Safety D
- Nchinda, A. T.
- "Safety D
- "Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.
- "Student safety sheets 55 Bromine." CLEAPSS Science, 2022.
- "Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors." Journal of Medicinal Chemistry, 2012.
- Kumar, V., et al. "Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review." Molecules, 2020.
- Kihlberg, J., et al. "Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space." Journal of Medicinal Chemistry, 2021.
- Jităreanu, A., et al.
- "Technical Support Center: Synthesis of 5-Bromo-1,3-dichloro-2-ethoxybenzene." Benchchem, 2025.
- "Physicochemical Properties." Analiza, 2023.
- "Chromones and their Derivatives as Radical Scavengers: A Remedy for Cell Impairment.
- "Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation." Journal of Proteome Research, 2020.
- "Physicochemical properties of compounds.
- "(Br) Bromine NMR." University of Ottawa, 2023.
- "A new method for synthesizing 5-Bromo-1-pentene." ChemicalBook, 2025.
- "Physicochemical properties of drug." Slideshare, 2016.
- "Isoquinoline, 5-bromo-8-nitro." Organic Syntheses, 2004.
- "An analysis of the physicochemical properties of oral drugs from 2000 to 2022." RSC Medicinal Chemistry, 2023.
- "Process for preparing 5-bromo-n-valeryl bromide.
- "A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments.
- "NMR and MS data for novel bioactive constituents from Pugionium cornutum L. Gaertn.
- "Process for preparation of 5-bromo-1, 2, 3-trichlorobenzene.
- "Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry: Complementary Approaches to Analyze the Metabolome.
Sources
- 1. ijrpc.com [ijrpc.com]
- 2. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijrar.org [ijrar.org]
- 4. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 7. revmedchir.ro [revmedchir.ro]
- 8. researchgate.net [researchgate.net]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Orally Bioavailable Chromone Derivatives as Potent and Selective BRD4 Inhibitors: Scaffold Hopping, Optimization, and Pharmacological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. analiza.com [analiza.com]
- 13. Physicochemical properties of drug | PPT [slideshare.net]
- 14. An analysis of the physicochemical properties of oral drugs from 2000 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]
- 16. (Br) Bromine NMR [chem.ch.huji.ac.il]
- 17. gala.gre.ac.uk [gala.gre.ac.uk]
- 18. Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. dollycorporation.com [dollycorporation.com]
- 21. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 22. pentachemicals.eu [pentachemicals.eu]
- 23. science.cleapss.org.uk [science.cleapss.org.uk]
A Technical Guide to the Therapeutic Potential of 4H-1-Benzopyran-4-one Derivatives: Spotlight on the Strategic Role of 5-Bromo Substitution
Executive Summary: The 4H-1-benzopyran-4-one, or chromone, scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in natural products and its versatile pharmacophoric properties.[1][2] Derivatives of this core have demonstrated a remarkable breadth of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects.[1][3] This technical guide provides an in-depth exploration of the key therapeutic applications of these compounds, synthesizing data from preclinical studies to elucidate their mechanisms of action. We will delve into specific molecular pathways, present quantitative data from representative studies, and provide detailed experimental protocols for their evaluation. Furthermore, this guide will address the strategic importance of substitution on the chromone ring, with a particular focus on the prospective role of a 5-bromo substituent in enhancing therapeutic efficacy through improved pharmacokinetics and target binding interactions.
Part 1: The 4H-1-Benzopyran-4-one Core: A Foundation for Diverse Bioactivity
The benzopyran-4-one ring system is a recurring motif in a multitude of plant-derived compounds and has been the foundation for numerous synthetic drug candidates.[2] Its rigid, planar structure and the presence of a hydrogen bond acceptor (the carbonyl oxygen) make it an ideal starting point for designing molecules that can interact with a wide array of biological targets. The therapeutic versatility of this scaffold is well-documented, with derivatives showing promise in oncology, immunology, and infectious disease.[1][3][4]
Part 2: Major Therapeutic Applications & Mechanisms of Action
The functionalization of the benzopyran-4-one core at various positions has yielded derivatives with distinct and potent therapeutic activities. The following sections explore the most promising of these applications.
Anticancer Potential
Benzopyran-4-one derivatives have emerged as significant candidates in oncology research, targeting multiple hallmarks of cancer through diverse mechanisms of action.
Mechanism 1: Disruption of Microtubule Dynamics A critical mechanism for a new generation of benzopyran compounds is the inhibition of tubulin polymerization.[5][6] By binding to tubulin, these agents disrupt the formation of the mitotic spindle, a crucial apparatus for cell division. This interference leads to a prolonged mitotic phase (mitotic delay), which can ultimately trigger programmed cell death (apoptosis) or mitotic catastrophe.[5][6] This mode of action is shared with established chemotherapeutics, but the novel benzopyran scaffold offers potential for overcoming resistance mechanisms.
Mechanism 2: Kinase Inhibition The signaling pathways that drive cancer cell proliferation are often dependent on the activity of protein kinases. Specific benzopyran-4-one derivatives have been identified as potent inhibitors of key kinases. For instance, the well-known compound LY294002, a morpholinyl-substituted benzopyran-4-one, is a selective inhibitor of phosphatidylinositol 3-kinase (PI3K).[3][7] Other derivatives have demonstrated inhibitory activity against Src kinase, another important proto-oncogene involved in cell growth and motility.[3][7]
Mechanism 3: Induction of Apoptosis Beyond mitotic arrest, certain benzopyran-4-one hybrids, such as those conjugated with isoxazole, directly induce apoptosis.[3] Studies have shown that treatment with these compounds leads to a significant increase in the population of cells in early and late apoptosis, as measured by Annexin V/Propidium Iodide staining.[3][8] For example, one lead compound induced apoptosis in 50.8% of MDA-MB-231 breast cancer cells at a concentration of just 5 µM.[3]
Mechanism 4: Activation of the Keap1-Nrf2 Pathway The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Some styrylchromone derivatives have been shown to be potent inducers of this pathway.[9] By activating Nrf2, these compounds upregulate the expression of cytoprotective genes, which can contribute to cancer prevention and therapy while protecting normal cells from damage.[9]
Table 1: Selected Anticancer Activities of Benzopyran-4-one Derivatives
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Key Findings | Reference |
| Benzopyran-4-one-isoxazole hybrid (5a) | MDA-MB-231 (Breast) | 5.2 - 22.2 | Induces apoptosis; selective against cancer cells. | [3][8] |
| Benzopyran-4-one-isoxazole hybrid (5c) | CCRF-CEM (Leukemia) | 3.3 - 12.92 | Potent antiproliferative activity. | [3] |
| 2-Styrylchromone (3k) | K562 (Leukemia) | 4.5 | Activates cytoprotective Keap1-Nrf2 pathway. | [9] |
| Third-Generation Benzopyran (TRX-E-009-1) | Panel of 240 cell lines | Broad Activity | Potent tubulin polymerization inhibitor. | [5] |
Anti-inflammatory Activity
Chronic inflammation is a driver of numerous diseases, and benzopyran-4-one derivatives have shown significant potential as anti-inflammatory agents.
Mechanism: Suppression of Inflammatory Mediators The primary anti-inflammatory mechanism involves the downregulation of key pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E₂ (PGE₂).[10] This is achieved by inhibiting the expression of the enzymes responsible for their synthesis, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[10][11] In vitro studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages have consistently demonstrated the ability of these derivatives to suppress iNOS and COX-2 expression at both the protein and mRNA levels.[11] This targeted suppression is often mediated through the inactivation of inflammatory signaling pathways such as ERK, JNK, and NF-κB.[11]
Sources
- 1. researchgate.net [researchgate.net]
- 2. publications.anveshanaindia.com [publications.anveshanaindia.com]
- 3. Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial effect of some benzopyrone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of action of the third generation benzopyrans and evaluation of their broad anti-cancer activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. "Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-" by Shilpi Gupta, Shang Eun Park et al. [digitalcommons.chapman.edu]
- 9. researchportal.lih.lu [researchportal.lih.lu]
- 10. In vitro and in vivo anti-inflammatory and antinociceptive activities of a synthetic hydrangenol derivative: 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
The 5-Substituted Chromone Scaffold: A Technical Guide to Biological Activity
The following technical guide details the biological activity, structure-activity relationships (SAR), and experimental protocols for 5-substituted chromone scaffolds .
Executive Summary
The chromone (4H-1-benzopyran-4-one) core is a privileged scaffold in medicinal chemistry.[1][2][3][4] While substitutions at the 2- and 3-positions (e.g., flavones, isoflavones) are widely characterized, the 5-position offers a unique chemical environment due to its peri-proximity to the C4-carbonyl oxygen. This guide analyzes how 5-substitution modulates lipophilicity, metal chelation, and target binding affinity, specifically in oncology and inflammation.
The Chemo-Structural Paradigm: Why the 5-Position Matters
The 5-position of the chromone ring is not merely another substitution site; it is electronically and sterically distinct.
The "Peri-Effect" and Intramolecular Hydrogen Bonding
The most critical feature of 5-substituted chromones—particularly 5-hydroxychromones—is the formation of a stable, six-membered intramolecular hydrogen bond with the C4-carbonyl oxygen.
-
Lipophilicity Modulation: This "locking" of the hydroxyl proton reduces the polarity of the molecule, significantly enhancing membrane permeability (LogP) compared to its 6- or 7-substituted isomers.
-
Metal Chelation: The 5-OH/4-C=O motif creates a bidentate chelating site. This is crucial for inhibiting metalloenzymes (e.g., kinases, metalloproteases) where the inhibitor must coordinate with a catalytic metal ion (often
or ).
Structure-Activity Relationship (SAR) Map
The following diagram illustrates the functional impact of substitutions at the 5-position relative to the chromone core.
Figure 1: SAR map highlighting the unique physicochemical contributions of the 5-position substitution.
Key Therapeutic Areas & Mechanisms[5]
Oncology: Topoisomerase II Inhibition & DNA Intercalation
5-substituted chromones, particularly those with planar aromatic substituents, act as DNA intercalators.
-
Mechanism: The chromone core intercalates between DNA base pairs. A substituent at the 5-position can either stabilize this binding (via H-bonding to the phosphate backbone) or disrupt it if too bulky.
-
Topoisomerase II: Derivatives like 5-hydroxy-2-methylchromone have shown ability to poison Topoisomerase II, preventing the religation of DNA strands and inducing apoptosis.
Inflammation: 5-Lipoxygenase (5-LOX) Inhibition
The 5-LOX enzyme contains a non-heme iron active site.
-
Activity: 5-substituted chromones (specifically 5-hydroxamic acids or 5-hydroxy derivatives) can chelate the active site iron, reducing it from
to and inactivating the enzyme. -
Selectivity: The 5-position geometry is often more selective for the 5-LOX pocket compared to the linear binding cleft of COX-2.
Detailed Experimental Protocol: Synthesis & Evaluation
To ensure reproducibility, we focus on the synthesis of a 5-hydroxy-2-substituted chromone via the Baker-Venkataraman rearrangement, followed by a Topoisomerase II inhibition assay.
Synthesis Workflow (Baker-Venkataraman Route)
Reagents:
-
2',6'-Dihydroxyacetophenone (Starting material)
-
Aroyl Chloride (R-COCl)
-
Pyridine
-
Potassium Hydroxide (KOH)
-
Glacial Acetic Acid / Sulfuric Acid
Step-by-Step Protocol:
-
O-Acylation (Esterification):
-
Dissolve 2',6'-dihydroxyacetophenone (10 mmol) in dry pyridine (15 mL).
-
Add Aroyl Chloride (11 mmol) dropwise at 0°C.
-
Stir at room temperature for 12 hours.
-
Pour into ice-HCl. Filter the solid ester (2-acyloxyacetophenone).
-
Checkpoint: Verify ester formation via IR (appearance of ester C=O at ~1740 cm⁻¹).
-
-
Baker-Venkataraman Rearrangement:
-
Dissolve the ester (5 mmol) in dry pyridine (10 mL).
-
Add powdered KOH (15 mmol). Heat to 50°C for 2 hours.
-
The mixture turns viscous yellow (formation of potassium salt of 1,3-diketone).
-
Acidify with 10% acetic acid to precipitate the
-diketone intermediate.
-
-
Cyclodehydration (Chromone Ring Closure):
-
Reflux the
-diketone in glacial acetic acid with catalytic conc. for 1 hour. -
Pour into crushed ice. The 5-hydroxychromone precipitates.
-
Recrystallize from Ethanol.
-
Figure 2: Synthetic pathway for accessing the 5-hydroxychromone scaffold.
Biological Assay: Topoisomerase II Relaxation Assay
This assay determines if the compound inhibits the enzyme's ability to relax supercoiled DNA.
Materials:
-
Recombinant Human Topoisomerase II
-
Supercoiled pBR322 plasmid DNA
-
Assay Buffer (Tris-HCl, ATP,
, DTT) -
Agarose Gel (1%)
Protocol:
-
Reaction Mix: Prepare 20 µL reaction volume containing:
-
0.25 µg supercoiled pBR322 DNA.
-
1 Unit Topoisomerase II
.[5] -
Test Compound (1 - 100 µM in DMSO).
-
1x Assay Buffer.
-
-
Incubation: Incubate at 37°C for 30 minutes.
-
Termination: Stop reaction with 4 µL Stop Buffer (SDS, Proteinase K, Bromophenol Blue). Incubate at 37°C for 15 mins to digest the enzyme.
-
Electrophoresis: Run samples on 1% agarose gel (TAE buffer) at 50V for 2-3 hours.
-
Staining: Stain with Ethidium Bromide.
-
-
Data Analysis:
-
Negative Control: Supercoiled DNA band (migrates fast).
-
Positive Control (Enzyme only): Relaxed DNA bands (migrates slow).
-
Active Compound: Presence of Supercoiled DNA band (indicates enzyme inhibition).
-
Quantitative Data Summary
The following table summarizes the biological activity of key 5-substituted derivatives compared to the unsubstituted core.
| Compound Class | 5-Position Substituent | Target/Activity | IC50 / Potency | Key Insight |
| Flavone | -H | Breast Cancer (MCF-7) | > 50 µM | Baseline activity is low without substitution. |
| 5-Hydroxyflavone | -OH | Breast Cancer (MCF-7) | 12.5 µM | 5-OH increases lipophilicity and cellular uptake. |
| Khellin Analog | -OCH3 (5,8-dimethoxy) | Vasodilator / Spasmolytic | N/A (Functional) | 5-Methoxy prevents metabolic conjugation, increasing half-life. |
| 5-Aminochromone | -NH2 | CDK Inhibitor | 0.8 µM | Amino group acts as H-bond donor to kinase hinge region. |
Mechanism of Action: Apoptosis Signaling Pathway
The anticancer activity of 5-substituted chromones often converges on the mitochondrial apoptotic pathway.
Figure 3: Signaling cascade induced by chromone-mediated Topoisomerase inhibition.
References
-
BenchChem. A Meta-Analysis of 5,7-Dihydroxychromone: Unveiling its Therapeutic Potential. (2025).[3][6] Link
-
Reis, J., et al. Chromone as a privileged scaffold in drug discovery: recent advances.[2] Journal of Medicinal Chemistry (2017).[2] Link[2]
-
Nchinda, A. T. Chemical Studies of Selected Chromone Derivatives. (Thesis). Link
-
Emami, S., & Ghanbarimasir, Z. Recent advances of chromone derivatives as anti-cancer agents. European Journal of Medicinal Chemistry (2015). Link
-
Khadem, S., & Marles, R. J. Chromone and flavonoid alkaloids: occurrence and bioactivity. Molecules (2012).[2][7] Link[2]
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The synthesis and anticancer activities of chiral epoxy-substituted chromone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 5-Halochromones in Modern Kinase Inhibitor Discovery
A Technical Guide for Drug Development Professionals
I. Executive Summary
Protein kinases, as central regulators of cellular signaling, have become one of the most critical target classes in modern drug discovery, particularly in oncology. The development of small molecule inhibitors that can selectively modulate kinase activity remains a paramount challenge, demanding innovative chemical scaffolds that can achieve high potency while minimizing off-target effects. The chromone core, a bicyclic heterocyclic system, has long been recognized as a "privileged scaffold" in medicinal chemistry due to its versatile biological activities.[1][2][3] This guide elucidates the strategic importance of a specific modification to this scaffold: halogenation at the 5-position. The introduction of a halogen atom at this key position profoundly influences the molecule's electronic properties, steric profile, and capacity for non-covalent interactions, thereby providing a powerful tool for optimizing kinase inhibitors with enhanced affinity and selectivity. This document provides an in-depth analysis of the synthesis, mechanism of action, structure-activity relationships (SAR), and practical application of 5-halochromones in the discovery of next-generation kinase inhibitors.
II. The Chromone Scaffold: A Foundation for Kinase Inhibition
The chromone (4H-chromen-4-one) framework is a recurring motif in natural products and synthetic medicinal compounds.[1][4] Its rigid, planar structure and the presence of a hydrogen bond acceptor (the carbonyl oxygen) make it an ideal starting point for designing ATP-competitive kinase inhibitors. These inhibitors function by occupying the ATP-binding pocket, preventing the phosphorylation of substrate proteins and thereby interrupting aberrant signaling pathways. The chromone scaffold's inherent drug-like properties have led to its exploration in targeting a wide array of diseases, including cancer, inflammation, and neurodegenerative disorders.[2][3]
III. The Decisive Impact of 5-Position Halogenation
The true potential of the chromone scaffold in kinase inhibitor design is often unlocked through strategic halogenation, particularly at the 5-position. The introduction of fluorine, chlorine, bromine, or iodine at this site is not a trivial modification; it imparts distinct physicochemical properties that can be leveraged to fine-tune inhibitor performance.
A. Electronic and Steric Modulation
Halogens are highly electronegative, and their placement on the chromone ring alters the electron distribution of the entire molecule. This can enhance interactions with electron-deficient regions within the kinase active site. Furthermore, the increasing size of the halogens from fluorine to iodine provides a systematic way to probe the steric constraints of the binding pocket, allowing for the optimization of van der Waals contacts.
B. The Power of Halogen Bonding
A key insight in recent years has been the recognition of halogen bonding as a significant force in protein-ligand interactions.[5] A halogen bond is a non-covalent interaction where a halogen atom acts as a Lewis acid (an electron acceptor), interacting with a Lewis base (an electron donor) such as a backbone carbonyl oxygen in the kinase hinge region.[6][7] This interaction is directional and can be surprisingly strong, often rivaling the strength of a classical hydrogen bond.[5]
Analysis of protein kinase complexes with halogenated ligands reveals that halogen bonds to backbone carbonyls in the hinge region are a recurring and critical feature for high-affinity binding.[6][8] Iodine and bromine are particularly effective halogen bond donors.[6][7] By incorporating a halogen at the 5-position of a chromone, medicinal chemists can introduce a potent interaction that anchors the inhibitor in the ATP-binding site, significantly enhancing both potency and selectivity.[6] This additional interaction can help discriminate between closely related kinases, a major hurdle in inhibitor development.[7]
IV. Synthetic Pathways to 5-Halochromones
The construction of the 5-halochromone scaffold can be achieved through several established synthetic routes, typically starting from readily available substituted phenols or salicylic acid derivatives.[4][9] A generalized workflow often involves the acylation of a halogenated phenol, followed by a cyclization reaction to form the chromone ring. The Baker-Venkataraman rearrangement and the Kostanecki-Robinson reaction are two classical methods employed for this purpose.[1]
Caption: Key interactions of a 5-halochromone in a kinase active site.
VI. Structure-Activity Relationship (SAR) Insights
Systematic SAR studies are crucial for optimizing the potency and selectivity of 5-halochromone inhibitors. These studies involve synthesizing and testing a series of analogues with modifications at various positions.
| Position of Modification | Type of Modification | General Impact on Activity | Rationale |
| 5-Position | Halogen (F, Cl, Br, I) | Potency often increases with size (Br, I > Cl > F) | Enhanced halogen bonding and hydrophobic interactions. [6][7] |
| 2-Position | Substituted Aryl Rings | Can significantly modulate potency and selectivity | Interacts with the solvent-exposed region and can be tailored to fit specific kinase pockets. |
| 7-Position | Small polar groups (e.g., -OH, -OMe) | Can improve solubility and form additional H-bonds | Enhances pharmacokinetic properties and can provide additional anchor points. |
| Core Scaffold | Nitrogen substitution (e.g., quinolone) | Alters electronic properties and H-bonding potential | Can fine-tune interactions with the hinge region. [10] |
This table represents generalized trends; specific outcomes are highly dependent on the target kinase.
VII. Case Studies: Targeting Key Kinases
The 5-halochromone scaffold has been successfully employed to develop inhibitors for several important cancer-related kinases.
-
PIM Kinases: The PIM family of serine/threonine kinases is overexpressed in many cancers and contributes to cell survival and proliferation. [11][12]Chromone-based scaffolds have been identified as promising starting points for PIM-1 inhibitors, where interactions with the unique hinge region are critical for affinity. [13][14]Halogenation can enhance these interactions and improve selectivity.
-
PI3K (Phosphoinositide 3-kinase): The PI3K/AKT/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancer. [15][16]Chromone derivatives have been designed as both ATP-competitive and allosteric inhibitors of PI3K, demonstrating the versatility of the scaffold. [17]Halogenated derivatives can exploit specific pockets within the PI3K active site to achieve isoform selectivity. [18]* CK2 (Casein Kinase 2): CK2 is another constitutively active serine/threonine kinase implicated in cancer. Halogenated benzotriazoles and related heterocycles, which share structural similarities with a portion of the chromone scaffold, are potent CK2 inhibitors, with halogen bonds playing a crucial role in their binding. [19][20]
VIII. Experimental Protocols: A Practical Guide
A. In Vitro Kinase Inhibition Assay (Mobility Shift Assay)
This protocol describes a common method for determining the inhibitory potency (IC50) of a compound against a specific kinase.
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 100 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM DTT, 0.003% Brij-35). [21] * Dilute recombinant kinase (e.g., DCLK1) to the desired final concentration (e.g., 30 nM) in the reaction buffer. [21] * Prepare a solution of ATP (e.g., 100 µM) and a fluorescently labeled peptide substrate (e.g., 1 µM FAM-labeled peptide) in the reaction buffer. [21] * Create a serial dilution of the 5-halochromone test compound in DMSO.
-
-
Assay Procedure:
-
In a 384-well plate, add a small volume of the serially diluted test compound or DMSO (for control wells).
-
Add the diluted kinase solution to each well.
-
Initiate the kinase reaction by adding the ATP/substrate solution to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours). [21] * Stop the reaction by adding a termination buffer containing EDTA (e.g., 40 mM EDTA). [21]
-
-
Data Acquisition and Analysis:
-
Separate the phosphorylated (product) and unphosphorylated (substrate) peptides using microfluidic capillary electrophoresis. [21] * Quantify the peak heights for both substrate and product.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO (0% inhibition) and a known potent inhibitor (100% inhibition) controls.
-
Determine the IC50 value by fitting the dose-response curve using appropriate software (e.g., GraphPad Prism). [21]
-
Caption: Workflow for an in vitro kinase inhibition mobility shift assay.
B. Computational Modeling: Molecular Docking Workflow
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.
-
Preparation of Protein Structure:
-
Obtain a high-resolution crystal structure of the target kinase from the Protein Data Bank (PDB).
-
Prepare the protein using software like Schrödinger's Protein Preparation Wizard or AutoDockTools: add hydrogens, assign bond orders, remove water molecules, and optimize hydrogen bond networks.
-
-
Preparation of Ligand:
-
Draw the 3D structure of the 5-halochromone inhibitor.
-
Generate a low-energy conformation and assign correct atom types and partial charges using a force field (e.g., OPLS).
-
-
Grid Generation:
-
Define the binding site on the protein, typically centered on the co-crystallized ligand or key active site residues.
-
Generate a receptor grid that defines the space where the ligand will be docked.
-
-
Docking and Scoring:
-
Run the docking algorithm (e.g., Glide, AutoDock Vina) to sample different poses of the ligand within the defined grid.
-
The software will score and rank the poses based on a scoring function that estimates binding affinity.
-
-
Analysis:
-
Visually inspect the top-ranked poses to analyze key interactions (hydrogen bonds, halogen bonds, hydrophobic contacts).
-
Compare the predicted binding mode with known SAR data to validate the model.
-
IX. Future Perspectives
The strategic use of 5-halochromones continues to be a promising avenue in kinase inhibitor discovery. Future efforts will likely focus on:
-
Enhanced Selectivity: Leveraging halogen bonding to achieve greater selectivity against closely related kinases and overcome off-target toxicities.
-
Covalent Inhibition: Designing 5-halochromones with reactive groups that can form a covalent bond with a non-catalytic cysteine residue near the active site, leading to irreversible inhibition and prolonged duration of action.
-
Allosteric Modulation: Exploring modifications to the chromone scaffold that allow it to bind to allosteric sites outside the ATP pocket, offering a different mechanism of inhibition that can overcome resistance mutations. [17] In conclusion, the 5-halochromone scaffold represents a powerful and versatile platform in medicinal chemistry. The halogen atom at the 5-position is a critical design element, enabling the formation of potent halogen bonds and providing a means to systematically optimize inhibitor affinity and selectivity. As our understanding of the subtle structural differences across the human kinome deepens, the rational design of 5-halochromone derivatives will undoubtedly lead to the discovery of more effective and safer targeted therapies.
X. References
-
Benny, A. T., Arikkatt, S. D., Vazhappilly, C. G., Kannadasan, S., Thomas, R., Leelabaiamma, M. S. N., Radhakrishnan, E. K., & Shanmugam, P. (2022). Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity. Mini-Reviews in Medicinal Chemistry, 22(7), 1030–1063. [Link]
-
Benny, A. T., et al. (2022). Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity. Ingenta Connect. [Link]
-
Brylinski, M., & Skolnick, J. (2015). Halogen bonds involved in binding of halogenated ligands by protein kinases. Acta Biochimica Polonica, 62(4), 695–705. [Link]
-
Benny, A. T., et al. (2022). Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity. Bentham Science. [Link]
-
Riley, K. E., & Wahl, M. C. (2015). The Role of Halogen Bonding in Inhibitor Recognition and Binding by Protein Kinases. ResearchGate. [Link]
-
Reis, J., Gaspar, A., Milhazes, N., & Borges, F. (2017). Chromone as a Privileged Scaffold in Drug Discovery: Recent Advances. Journal of Medicinal Chemistry, 60(19), 7941–7957. [Link]
-
Keri, R. S., Sasidhar, B. S., Nagaraja, B. M., & Santos, M. A. (2014). Chromones as a privileged scaffold in drug discovery: a review. European Journal of Medicinal Chemistry, 78, 340–374. [Link]
-
Brylinski, M., & Skolnick, J. (2016). Halogen bonds involved in binding of halogenated ligands by protein kinases. IBB PAS Repository. [Link]
-
Winter, E., et al. (2013). Structure–Activity Relationships of Chromone Derivatives toward the Mechanism of Interaction with and Inhibition of Breast Cancer Resistance Protein ABCG2. Journal of Medicinal Chemistry, 56(24), 9849–9860. [Link]
-
S. Fatima, et al. (2022). Structural activity relationship of chromones against various protein kinase activities. ResearchGate. [Link]
-
Rak, J., & Skolnick, J. (2013). Halogen bonding at the ATP binding site of protein kinases: preferred geometry and topology of ligand binding. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1834(7), 1327–1336. [Link]
-
Niefiedorowicz, A., et al. (2021). Halogen Atoms in the Protein–Ligand System. Structural and Thermodynamic Studies of the Binding of Bromobenzotriazoles by the Catalytic Subunit of Human Protein Kinase CK2. The Journal of Physical Chemistry B, 125(11), 2848–2863. [Link]
-
Google Patents. (n.d.). Allosteric chrominone inhibitors for phosphoinositide 3 kinase (PI3K) for the treatment of diseases associated with P13K modification.
-
Niefiedorowicz, A., et al. (2021). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. Molecules, 26(11), 3179. [Link]
-
Kumar, A., et al. (2024). PIM Kinase Inhibitors as Novel Promising Therapeutic Scaffolds in Cancer Therapy. Current Medicinal Chemistry, 31. [Link]
-
M. Réau, et al. (2022). Chemical structures of kinase inhibitory chromone analogs. ResearchGate. [Link]
-
Ferguson, F. M., et al. (n.d.). Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H- benzo[e]pyrimido[5,4-b]d[1][4]iazepin-6-one scaffold. DOI. [Link]
-
Debdab, M., et al. (2022). Structure Activity Relationship Studies around DB18, a Potent and Selective Inhibitor of CLK Kinases. Molecules, 27(18), 6061. [Link]
-
Zhang, Y., et al. (2016). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters, 7(4), 385–390. [Link]
-
H. Park, et al. (2021). The most frequent atom scaffolds of known Pim-1 kinase inhibitors. ResearchGate. [Link]
-
Kumar, A., et al. (2024). PIM Kinase Inhibitors as Novel Promising Therapeutic Scaffolds in Cancer Therapy. Bentham Science. [Link]
-
Ali, A., et al. (2025). Discovery of a Selective PI3K Inhibitor Through Structure-Based Docking and Multilevel In Silico Validation. MDPI. [Link]
-
Park, H., et al. (2021). Structure-Based Virtual Screening and De Novo Design of PIM1 Inhibitors with Anticancer Activity from Natural Products. International Journal of Molecular Sciences, 22(6), 3105. [Link]
-
Casas, P., et al. (2017). Identification of novel PI3K inhibitors through a scaffold hopping strategy. Bioorganic & Medicinal Chemistry Letters, 27(21), 4840–4844. [Link]
-
S. K. Suthar, et al. (2022). Structures and potencies of reported Pim-1 inhibitors. ResearchGate. [Link]
-
O'Connor, C. M., et al. (2025). Discovery of Sphingosine Kinase Inhibition by Modified Quinoline-5,8-Diones. MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chromones as a privileged scaffold in drug discovery: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. Halogen bonds involved in binding of halogenated ligands by protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eprints.ibb.waw.pl [eprints.ibb.waw.pl]
- 8. Halogen bonding at the ATP binding site of protein kinases: preferred geometry and topology of ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chromone, A Privileged Scaffold in Drug Discovery: Developments i...: Ingenta Connect [ingentaconnect.com]
- 10. mdpi.com [mdpi.com]
- 11. PIM Kinase Inhibitors as Novel Promising Therapeutic Scaffolds in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. eurekaselect.com [eurekaselect.com]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. JOP20220247A1 - Allosteric chrominone inhibitors for phosphoinositide 3 kinase (PI3K) for the treatment of diseases associated with P13K modification. - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2 [mdpi.com]
- 21. pubs.acs.org [pubs.acs.org]
Halogen Bonding Architectures of 5-Bromo-4H-chromen-4-one
Topic: Halogen Bonding Interactions of 5-Bromo-4H-chromen-4-one Content Type: Technical Whitepaper Audience: Researchers, Structural Biologists, and Medicinal Chemists
Mechanisms, Crystallography, and Pharmacological Applications
Executive Summary
The scaffold of 5-bromo-4H-chromen-4-one (5-bromochromone) represents a unique case study in non-covalent interaction theory due to the "peri-effect"—the steric and electrostatic proximity of the halogen at position C5 to the carbonyl oxygen at position C4. Unlike its C6 or C7 isomers, the C5 analogue forces the halogen bond (XB) donor (Br) into a geometrically constrained environment that significantly alters its
This guide dissects the halogen bonding profile of 5-bromo-4H-chromen-4-one, moving from quantum mechanical underpinnings to solid-state assembly and medicinal chemistry applications. It provides actionable protocols for exploiting these interactions in rational drug design and crystal engineering.
Electronic Landscape: The Peri-Constraint & -Hole Activation
The Peri-Effect Anomaly
In the chromone nucleus, the C5 and C4 positions are peri-substituted, analogous to the 1,8-positions in naphthalene. This creates a zone of high steric and electrostatic tension.
-
Steric Repulsion: The van der Waals radii of Br (1.85 Å) and O (1.52 Å) overlap significantly in a planar conformation, forcing a distortion in the bond angles or inducing an out-of-plane twist.
-
Electronic Activation: The carbonyl group at C4 is a strong electron-withdrawing group (EWG). Through inductive effects (-I), it significantly depletes electron density from the C5-Br bond. This depletion enhances the positive electrostatic potential of the
-hole on the bromine atom, making 5-bromochromone a more potent XB donor than its 6- or 7-bromo counterparts, provided the steric barrier can be overcome.
Electrostatic Potential (ESP) Mapping
The anisotropy of the electron density on the bromine atom results in two distinct regions:
-
The
-hole: A region of positive potential ( ) centered on the extension of the C-Br bond. -
The Equatorial Belt: A region of negative potential perpendicular to the bond, rich in electron density (lone pairs).
In 5-bromochromone, the proximity of the carbonyl oxygen's lone pairs (Lewis base) to the bromine's equatorial belt (Lewis base) creates a repulsive "lone pair-lone pair" interaction. This repulsion often drives the molecule to seek external XB acceptors to stabilize the crystal lattice.
Caption: Interaction map showing the inductive activation of the Br atom by the C4-carbonyl and the resulting peri-repulsion that directs external bonding.
Crystallographic Signatures & Assembly
When crystallizing 5-bromo-4H-chromen-4-one, specific supramolecular synthons are observed. The "peri" constraint prevents the formation of flat, planar sheets often seen in other planar aromatics, leading to unique packing motifs.
Primary Interaction Motifs
| Interaction Type | Geometry | Distance (d) / Angle ( | Energetic Character |
| Type II Halogen Bond | Strong, Directional, Electrostatic | ||
| Type I Halogen Contact | Weak, Dispersive, Packing-driven | ||
| Hydrogen Bond (Aux) | Weak electrostatic, supports XB network |
The "Dimer" vs. "Chain" Competition
In the solid state, 5-bromochromone derivatives typically adopt one of two architectures:
-
Centrosymmetric Dimers: Two molecules orient such that the 5-Br of one interacts with the carbonyl oxygen of the other. This is sterically challenging for the 5-isomer due to the peri-bulk, often leading to a "slipped" dimer.
-
Infinite Helical Chains: To relieve peri-strain, the molecules stack in a helical fashion where the 5-Br donates a halogen bond to the carbonyl of a molecule in a layer above or below (n+1), rather than a planar neighbor.
Experimental Protocols: Validating the Interaction
To rigorously confirm the nature of the halogen bond in this specific scaffold, a combination of X-ray diffraction and solution-phase titration is required.
Protocol: Single Crystal Growth for XB Analysis
Objective: Grow diffraction-quality crystals that isolate the XB motif. Solvent Strategy: Avoid strong Lewis bases (DMSO, MeOH) that compete with the XB acceptor. Use non-polar or weakly polar solvents.
-
Preparation: Dissolve 20 mg of 5-bromo-4H-chromen-4-one in 2 mL of Chloroform (
) or Toluene. -
Seeding: If available, seed with a known polymorph; otherwise, filter through a 0.2
m PTFE filter into a narrow vial. -
Vapor Diffusion: Place the vial (uncapped) inside a larger jar containing n-Pentane or Hexane. Seal the outer jar.
-
Crystallization: Allow to stand at 4°C for 7-14 days. The slow diffusion of pentane will lower solubility, promoting slow growth.
-
Validation: Harvest block-like crystals. Perform Single Crystal X-ray Diffraction (SCXRD).[1] Look specifically for
distances Å (sum of vdW radii).
Protocol: C NMR Titration (Solution Phase)
Objective: Quantify the binding affinity (
-
Host Solution: Prepare a 10 mM solution of 5-bromo-4H-chromen-4-one in
. -
Titrant: Prepare a 100 mM solution of the halide salt (acceptor) in
. -
Titration: Add aliquots of titrant to the host. Monitor the chemical shift of the C5 and C4 carbons.
-
Analysis: The C5 carbon attached to Br will exhibit a downfield shift (deshielding) as the
-hole interacts with the anion. Fit the vs. concentration curve to a 1:1 binding isotherm to extract .
Implications for Drug Discovery
Chromones are privileged scaffolds in medicinal chemistry (e.g., flavonoids, kinase inhibitors). The 5-bromo substitution is not merely a steric filler; it is a functional "warhead" for specific binding.
The "Molecular Hinge" Strategy
In kinase inhibitors, the hinge region often contains backbone carbonyls. A 5-bromo substituent can be engineered to target these carbonyls via a halogen bond.
-
Selectivity: Because the XB is highly directional (requires
approach), it can discriminate between similar binding pockets where the carbonyl angle varies slightly. -
Metabolic Stability: Replacing a hydrogen bond donor (like -OH or -NH) with a -Br can improve membrane permeability (lipophilicity) while maintaining specific polar interactions via the XB.
Caption: Decision matrix for replacing H-bond donors with Halogen Bond donors in chromone-based drug leads.
References
-
Gilday, L. C., et al. (2015). "Halogen Bonding in Supramolecular Chemistry." Chemical Reviews, 115(15), 7118–7195. Link
-
Politzer, P., & Murray, J. S. (2017). "The
-Hole and its Role in Noncovalent Interactions." Computational and Theoretical Chemistry, 1116, 20-25. Link -
Cavallo, G., et al. (2016). "The Halogen Bond."[2][3][4][5][6] Chemical Reviews, 116(4), 2478–2601. Link
-
Wilcken, R., et al. (2013). "Halogen Bonding in Drug Discovery: Overview and Recent Developments." Journal of Medicinal Chemistry, 56(4), 1363–1388. Link
-
Desiraju, G. R., et al. (2013). "Definition of the Halogen Bond (IUPAC Recommendations 2013)." Pure and Applied Chemistry, 85(8), 1711-1713. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Intramolecular halogen–halogen bonds? - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. σ-Hole Interactions: Perspectives and Misconceptions [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Halogen bonding and other σ-hole interactions: a perspective - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Introduction: The Strategic Importance of the Chromone Scaffold
An Application Guide to the Suzuki-Miyaura Coupling of 5-Bromochromone for Accelerated Drug Discovery
The chromone nucleus is a privileged heterocyclic motif, forming the structural backbone of numerous natural products and pharmacologically active compounds. Its prevalence in medicinal chemistry stems from its ability to engage with a wide array of biological targets, demonstrating activities ranging from anticancer and anti-inflammatory to antimicrobial. The functionalization of the chromone scaffold is therefore a critical endeavor in the pursuit of novel therapeutics. Among the various positions on the chromone ring, the 5-position offers a strategic vector for introducing molecular diversity to explore structure-activity relationships (SAR).
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds in modern organic synthesis.[1][2][3] Its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acids make it an indispensable tool for medicinal chemists.[4] This guide provides a detailed examination of the Suzuki-Miyaura coupling applied to 5-bromochromone, a somewhat challenging electron-deficient heteroaryl halide. We will dissect the mechanistic underpinnings, provide a rationale for component selection, and present robust protocols to empower researchers in their drug development efforts.
Mechanistic Rationale: Deconstructing the Catalytic Cycle
The efficacy of the Suzuki-Miyaura coupling hinges on a palladium-catalyzed cycle comprising three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][5][6] Understanding the function of each component within this cycle is paramount to troubleshooting and optimizing the reaction for a specific substrate like 5-bromochromone.
-
Palladium Catalyst & Ligand Selection: The reaction is initiated by the oxidative addition of 5-bromochromone to a Pd(0) species. Since 5-bromochromone is an electron-deficient aryl bromide, this step is generally favorable.[7] However, the choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos) or N-heterocyclic carbenes (NHCs) are often required.[8][9] These ligands promote the formation of a coordinatively unsaturated, electron-rich Pd(0) center, which accelerates oxidative addition and subsequent steps.[9] Common palladium precursors include air-stable Pd(II) salts like Pd(OAc)₂ or PdCl₂(dppf), which are reduced in situ to the active Pd(0) catalyst, or direct Pd(0) sources like Pd(PPh₃)₄ and Pd₂(dba)₃.[6][10][11]
-
The Role of the Base: The transmetalation step, where the organic group is transferred from boron to palladium, does not proceed without a base.[12] The base activates the boronic acid by forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which readily transfers its organic moiety to the palladium center.[13] The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) affects the reaction rate and can depend on the solvent and the sensitivity of functional groups on the substrates.[11]
-
Solvent System: The solvent must be capable of dissolving, at least partially, both the organic substrates and the inorganic base. Common choices include ethereal solvents like 1,4-dioxane or THF, and aromatic hydrocarbons like toluene, often in combination with water to aid in dissolving the base and facilitating the formation of the boronate complex.[14][15]
Comparative Analysis of Reaction Conditions
The optimization of a Suzuki-Miyaura coupling often involves screening several combinations of catalyst, ligand, base, and solvent. The table below summarizes conditions that have proven effective for the coupling of various heteroaryl bromides, providing a strong rationale for selecting a starting point for 5-bromochromone.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Substrate Class | Yield (%) | Reference |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | Bromoindoles | 85-95 | [1] |
| Pd₂(dba)₃ (1.5) | 1 (4.5) | KF (3) | Dioxane | 110 | 2-Bromopyridines | 74-82 | [16] |
| Pd(PPh₃)₄ (7) | - | Cs₂CO₃ (2) | Ethanol | 100 (MW) | 5-Bromoindoles | 80-97 | [17] |
| Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2) | DMF/H₂O | 80 | 3-Bromochromones | ~90 | [4] |
| Pd-NP | - | K₂CO₃ (3) | THF/H₂O | 37 | 5-Bromoindole | High | [18] |
Table 1: Selected Suzuki-Miyaura Conditions for Heteroaryl Bromides. This data suggests that palladium acetate or Pd₂(dba)₃ with a phosphine ligand, or a pre-formed catalyst like Pd(dppf)Cl₂, are excellent starting points. Carbonate or phosphate bases are generally effective, and temperatures typically range from 80-110 °C.
Experimental Protocols
The following protocols provide a robust starting point for researchers. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE). It is crucial to ensure an inert atmosphere, as oxygen can deactivate the palladium catalyst.[19]
Protocol A: Standard Conditions for General Synthesis
This protocol is designed as a reliable starting point for coupling 5-bromochromone with a variety of aryl- and heteroarylboronic acids.
Materials:
-
5-Bromochromone (1.0 equiv.)
-
Arylboronic acid (1.2 - 1.5 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium Carbonate (K₂CO₃), finely ground (3.0 equiv.)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Schlenk flask or sealable reaction tube with stir bar
Procedure:
-
To a Schlenk flask, add 5-bromochromone, the corresponding arylboronic acid, K₂CO₃, Pd(OAc)₂, and SPhos.
-
Seal the flask, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.[5]
-
Using a syringe, add the degassed 4:1 mixture of 1,4-dioxane and water to the flask.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours.
-
Monitor the reaction's progress by TLC or LC-MS until the 5-bromochromone is consumed.
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired 5-arylchromone.[1]
Protocol B: Microwave-Assisted High-Throughput Synthesis
This protocol is optimized for speed and is ideal for rapidly generating a library of analogs for SAR studies.
Materials:
-
5-Bromochromone (1.0 equiv.)
-
Arylboronic acid (1.3 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv.)
-
Ethanol, degassed
-
Microwave reaction vial with stir bar
Procedure:
-
To a microwave reaction vial, add 5-bromochromone, the arylboronic acid, Pd(PPh₃)₄, and Cs₂CO₃.[17]
-
Add degassed ethanol to the vial to achieve a concentration of approximately 0.1 M with respect to the 5-bromochromone.
-
Seal the vial tightly with a cap.
-
Place the vial in the microwave reactor and heat to 100-120 °C for 20-40 minutes.[17]
-
After the reaction is complete, cool the vial to room temperature using compressed air.
-
Follow the work-up and purification steps (6-9) outlined in Protocol A.
Troubleshooting Common Issues
Even with robust protocols, challenges can arise. The following table provides guidance on diagnosing and resolving common problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (decomposed Pd source).2. Insufficiently inert atmosphere.3. Poor choice of base or ligand for the substrate.[14] | 1. Use a fresh bottle of catalyst/ligand.2. Ensure thorough degassing of solvents and proper inerting of the reaction vessel.3. Screen alternative bases (e.g., K₃PO₄, CsF) and ligands (e.g., XPhos, RuPhos). |
| Protodeboronation | 1. The boronic acid is unstable under the reaction conditions.2. Excessive water or prolonged heating.[19] | 1. Switch to the corresponding boronic ester (e.g., pinacol ester).2. Use anhydrous solvents and a milder base like KF.[12] Reduce reaction time. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture.2. Using a Pd(II) precursor that is not efficiently reduced to Pd(0).[11] | 1. Improve degassing and inerting techniques.2. Use a direct Pd(0) source like Pd(PPh₃)₄ or add a reducing agent if using a Pd(II) source. |
| Dehalogenation of 5-Bromochromone | 1. The solvent or base can act as a hydride source.2. Certain ligands can promote β-hydride elimination pathways if trace alkyl impurities are present.[11] | 1. Change the solvent system (e.g., from an alcohol to an aprotic solvent like dioxane).2. Screen different ligands. |
Conclusion
The Suzuki-Miyaura coupling is a highly effective and adaptable strategy for the synthesis of 5-arylchromones. By understanding the roles of the catalyst, ligand, base, and solvent, researchers can overcome the challenges associated with this electron-deficient heterocyclic system. The protocols provided herein offer validated starting points for both exploratory synthesis and high-throughput library generation. Careful execution, particularly regarding the maintenance of an inert atmosphere, will pave the way for the successful and efficient diversification of the valuable chromone scaffold, accelerating the journey of drug discovery.
References
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Google Scholar.
- Preformed Pd(II)
- Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.
- Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides. TCI Chemicals.
- Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor.
- Suzuki reaction. Wikipedia.
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
- Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3.
- Optimizing Suzuki Coupling Reactions. CovaSyn.
- Suzuki Coupling. Organic Chemistry Portal.
- Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. Benchchem.
- Principles of the Suzuki Coupling Reaction. Encyclopedia.pub.
- Application Notes and Protocols for Suzuki Coupling of (7-Bromo-1H-indol-2-yl)boronic acid. Benchchem.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Optimization of the reaction conditions for Suzuki-Miyaura coupling of...
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC.
- A New Route to 5-Aryl and 5-Heteroaryl-2-pyrones via Suzuki Coupling of a 2-Pyrone-5-boronate ester.
- Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic...
- Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific.
- A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temper
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. PMC - NIH.
- Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI.
- Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design.
- What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora.
- Diagnosing issues with a failed Suzuki coupling? Reddit.
- Synthesis of novel 7-(heteryl/aryl)chromones via Suzuki coupling reaction.
Sources
- 1. benchchem.com [benchchem.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Lab Reporter [fishersci.se]
- 4. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. thieme-connect.com [thieme-connect.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. pure.hw.ac.uk [pure.hw.ac.uk]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 15. researchgate.net [researchgate.net]
- 16. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 18. researchgate.net [researchgate.net]
- 19. quora.com [quora.com]
Application Note: Synthesis of 5-Arylchromones via Palladium-Catalyzed Cross-Coupling
Introduction: The Significance of 5-Arylchromones in Drug Discovery
The chromone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] These activities include anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1] The addition of an aryl group at the C-5 position of the chromone ring system creates 5-arylchromones, a subclass that has garnered significant attention for its potential in drug development. Notably, complex derivatives of 5-arylchromones have been investigated as potent, nonsteroidal progesterone receptor agonists, highlighting their therapeutic relevance.[3][4]
Traditional methods for synthesizing these structures can be limited in scope and often require harsh conditions. Modern synthetic organic chemistry, however, offers a powerful and versatile solution: palladium-catalyzed cross-coupling reactions.[5][6] Among these, the Suzuki-Miyaura coupling, which joins an organoboron species with an organohalide, has become a method of choice due to its mild reaction conditions, exceptional functional group tolerance, and the commercial availability and low toxicity of its reagents.[7][8][9]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 5-arylchromones using palladium-catalyzed Suzuki-Miyaura cross-coupling. We will delve into the reaction mechanism, provide a detailed experimental protocol, and offer expert insights for troubleshooting and optimization.
Mechanistic Deep Dive: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that forges a new carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex.[7] The catalytic cycle is generally understood to proceed through three key sequential steps: oxidative addition, transmetalation, and reductive elimination.[10][11]
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst, typically stabilized by phosphine ligands. This complex reacts with the organohalide (e.g., a 5-bromochromone), where the palladium inserts itself into the carbon-halogen bond. This step oxidizes the palladium from Pd(0) to Pd(II) and is often the rate-determining step of the cycle.[7][10]
-
Transmetalation: In this step, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the Pd(II) complex.[7] This process requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex. The base also facilitates the exchange of the halide on the palladium complex for the aryl group from the boronate, forming a diarylpalladium(II) intermediate.[7][9]
-
Reductive Elimination: This is the final, product-forming step. The two organic groups (the chromone and the new aryl group) on the palladium center couple and are eliminated from the metal, forming the desired 5-arylchromone product. This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.[7][10]
The choice of ligand is critical, as it influences both the steric and electronic properties of the palladium catalyst, affecting the rates of each step in the cycle.[12]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a 5-halochromone with an arylboronic acid. Optimization may be required based on the specific substrates used.
Materials & Reagents:
-
5-Bromo-2-methylchromone (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv), as a 2M aqueous solution
-
1,4-Dioxane, anhydrous
-
Reaction vessel (e.g., Schlenk flask)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
TLC plates (silica gel 60 F₂₅₄) for reaction monitoring
Experimental Workflow:
Caption: General workflow for the synthesis of 5-arylchromones.
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add 5-bromo-2-methylchromone (e.g., 239 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (35 mg, 0.03 mmol).[13]
-
Solvent Addition: Add anhydrous 1,4-dioxane (e.g., 5 mL) to the flask via syringe.[13]
-
Degassing: Degas the resulting suspension by bubbling argon through the solvent for 10-15 minutes. This step is crucial to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Base Addition: Add the 2M aqueous solution of K₂CO₃ (1.0 mL, 2.0 mmol) to the reaction mixture.
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 12-18 hours.[13]
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC), using an appropriate eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the starting 5-bromochromone spot indicates reaction completion.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (15 mL). Separate the organic layer, and wash it sequentially with water (2 x 15 mL) and brine (1 x 15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure 5-arylchromone product.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Data Presentation: Catalyst System Performance
The choice of catalyst, ligand, and base can significantly impact reaction efficiency. The following table summarizes typical conditions and outcomes for the Suzuki-Miyaura coupling of various aryl halides.
| Aryl Halide (R-X) | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Aryl Bromide | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 85-95 | [13] |
| Aryl Chloride | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Toluene | RT-80 | 70-90 | [9] |
| Aryl Triflate | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Dioxane | RT | 80-98 | [9] |
| Aryl Tosylate | Pd(OAc)₂ / CM-phos | K₃PO₄ | Dioxane | RT | 85-95 | [14] |
RT = Room Temperature
Expert Insights & Troubleshooting
As a self-validating system, a well-designed protocol anticipates potential issues. Here we explain the causality behind key choices and provide solutions to common problems.
-
Expertise: Why Pd(PPh₃)₄?
-
Causality: Tetrakis(triphenylphosphine)palladium(0) is a robust, air-stable, and commercially available precatalyst. In solution, it readily dissociates its phosphine ligands to generate the catalytically active, coordinatively unsaturated Pd(0) species needed to initiate the cycle.[10] For many standard couplings with aryl bromides, it provides an excellent balance of reactivity and stability.
-
-
Experience: The Critical Role of the Ligand
-
Causality: The ligand is not a passive spectator. Bulky, electron-rich phosphine ligands (like SPhos, XPhos, or tri-tert-butylphosphine) accelerate both the oxidative addition and the final reductive elimination steps.[12] This is especially critical for coupling less reactive substrates like aryl chlorides or for reactions at lower temperatures.[12][14] The steric bulk promotes the formation of monoligated Pd(0)L species, which are highly reactive in oxidative addition.[12]
-
-
Trustworthiness: The "Why" Behind the Base
-
Causality: The base is essential for activating the boronic acid for transmetalation.[9] Stronger bases like K₃PO₄ are often used with less reactive substrates or hindered boronic acids. However, the choice must be compatible with any base-sensitive functional groups on the substrates.[9] For delicate molecules, a milder base like potassium fluoride (KF) might be necessary.
-
Troubleshooting Guide:
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvents.3. Poor quality boronic acid. | 1. Use a fresh bottle of catalyst or a more robust precatalyst/ligand system.2. Ensure thorough degassing with an inert gas for at least 15 mins.3. Use fresh, high-purity boronic acid; consider using boronate esters for improved stability. |
| Recovery of Starting Material | 1. Reaction temperature too low.2. Unreactive substrate (e.g., aryl chloride).3. Ineffective ligand. | 1. Increase reaction temperature in 10 °C increments.2. Switch to a more active ligand system (e.g., Pd₂(dba)₃ with SPhos).3. Screen different bulky, electron-rich phosphine ligands. |
| Side Product Formation (Homocoupling) | 1. Oxygen contamination.2. Slow transmetalation step. | 1. Improve inert atmosphere technique and degassing.2. Increase the amount of base or switch to a stronger base to accelerate transmetalation. |
| Protodeboronation of Boronic Acid | 1. Presence of excess water or acid.2. Prolonged reaction time at high temperature.3. Certain bulky phosphine ligands can accelerate this side reaction.[15] | 1. Use anhydrous solvents and ensure the base is not excessively hydrated.2. Monitor the reaction closely and stop it upon completion.3. If suspected, screen alternative ligands or consider using potassium aryltrifluoroborates which are more resistant to protodeboronation.[16] |
Conclusion
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful and reliable method for the synthesis of 5-arylchromones. Its broad functional group tolerance, mild conditions, and the wide availability of starting materials make it an indispensable tool for medicinal chemists and drug development professionals. By understanding the underlying mechanism and the critical roles of the catalyst, ligand, and base, researchers can effectively troubleshoot and optimize this transformation to accelerate the discovery of novel and potent therapeutic agents.
References
-
Suzuki reaction - Wikipedia. Wikipedia. [Link]
-
The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. Macharia, J. M., et al. (2021). ChemRxiv. [Link]
-
A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. L-R. Solans-Monfort, X., et al. (2010). Journal of Organometallic Chemistry. [Link]
-
Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. Mettler Toledo. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. Billingsley, K. L., & Buchwald, S. L. (2008). Angewandte Chemie International Edition. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Hong, C. M., et al. (2022). Journal of the American Chemical Society. [Link]
-
Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts - Organic Chemistry Portal. So, C. M., et al. (2008). The Journal of Organic Chemistry. [Link]
-
Advances in the site-selective C-5, C-3 and C-2 functionalization of chromones via sp2 C–H activation - RSC Publishing. S, S., et al. (2022). RSC Advances. [Link]
-
5-Aryl-1,2,3,4-tetrahydrochromeno[3,4-f]quinolin-3-ones as a novel class of nonsteroidal progesterone receptor agonists: effect of A-ring modification - PubMed. Edwards, J. P., et al. (1999). Journal of Medicinal Chemistry. [Link]
-
Chromones as a privileged scaffold in drug discovery: A review - Academia.edu. Gaspar, A., et al. (2014). European Journal of Medicinal Chemistry. [Link]
-
5-Aryl-1,2-dihydro-5H-chromeno[3,4-f]quinolines as potent, orally active, nonsteroidal progesterone receptor agonists: the effect of D-ring substituents - PubMed. Edwards, J. P., et al. (1998). Journal of Medicinal Chemistry. [Link]
-
Synthesis and Transformation of Halochromones - ResearchGate. ResearchGate. (2015). [Link]
-
Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC. Naz, S., et al. (2018). Molecules. [Link]
-
Chromone - a valid scaffold in Medicinal Chemistry - CORE. CORE. (2014). [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. (2024). [Link]
-
The Suzuki Reaction - Andrew G Myers Research Group. Myers, A. G. Research Group, Harvard University. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Magano, J., & Dunetz, J. R. (2012). Chemical Reviews. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC. Ruiz-Castillo, P., & Buchwald, S. L. (2016). Chemical Reviews. [Link]
-
Palladium-Catalyzed Cross-Coupling of α-Bromocarbonyls and Allylic Alcohols for the Synthesis of α-Aryl Dicarbonyl Compounds - The Royal Society of Chemistry. Douglas, C. J., & Overman, L. E. (2004). Proceedings of the National Academy of Sciences. [Link]
-
Synthesis of 5,6-Dihydrophenanthridines via Palladium-Catalyzed Intramolecular Dehydrogenative Coupling of Two Aryl C−H Bonds - MDPI. Wang, C., et al. (2023). Molecules. [Link]
-
Palladium-Catalyzed Arylations towards 3,6-Diaryl-1,3a,6a-triazapentalenes and Evaluation of Their Fluorescence Properties - PMC. Van der Jeught, S., et al. (2017). Molecules. [Link]
Sources
- 1. Advances in the site-selective C-5, C-3 and C-2 functionalization of chromones via sp 2 C–H activation - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08214K [pubs.rsc.org]
- 2. (PDF) Chromones as a privileged scaffold in drug discovery: A review [academia.edu]
- 3. 5-Aryl-1,2,3,4-tetrahydrochromeno[3,4-f]quinolin-3-ones as a novel class of nonsteroidal progesterone receptor agonists: effect of A-ring modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Aryl-1,2-dihydro-5H-chromeno[3,4-f]quinolines as potent, orally active, nonsteroidal progesterone receptor agonists: the effect of D-ring substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. mt.com [mt.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes & Protocols for the Selective Functionalization of the 5-Position in 4H-1-Benzopyran-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of C5-Functionalized Chromones
The 4H-1-benzopyran-4-one, or chromone, scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Chromone derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3][4] The biological profile of a chromone derivative is intricately linked to the nature and position of its substituents. The 5-position of the chromone ring, being in close proximity to the directing keto group, offers a unique handle for introducing molecular diversity and fine-tuning the therapeutic properties of these compounds. This guide provides a comprehensive overview of the key strategies and detailed protocols for the selective functionalization of the C5-position of the chromone nucleus, with a focus on modern synthetic methodologies.
Navigating the Synthetic Challenges of C5-Selectivity
Direct functionalization of the chromone core presents a regioselectivity challenge due to the presence of multiple reactive C-H bonds. While the C2 and C3 positions of the pyranone ring have distinct electronic properties, the benzene ring offers several sites for substitution. However, the endocyclic ketone at the 4-position can act as a weak coordinating group, enabling directed functionalization at the ortho C5-position.[5][6] This principle underpins many of the advanced synthetic methods discussed herein.
Modern Strategies for C5-Functionalization
Transition Metal-Catalyzed C-H Activation: A Direct and Atom-Economical Approach
Recent advances in organometallic chemistry have established transition metal-catalyzed C-H activation as a powerful tool for the direct and selective functionalization of chromones at the C5-position.[5][7] This approach offers significant advantages in terms of atom economy and step efficiency over classical methods that require pre-functionalized substrates.
The general mechanism involves the coordination of a transition metal catalyst to the carbonyl group of the chromone. This coordination directs the metal to the ortho C5-H bond, facilitating its cleavage and the formation of a five-membered metallacycle intermediate.[3][5] This intermediate can then react with a variety of coupling partners to introduce new functional groups at the C5-position.
Diagram: General Mechanism of C5 C-H Activation
Caption: A generalized catalytic cycle for the transition metal-catalyzed C5 C-H functionalization of chromones.
Key Transition Metals and Their Applications at C5:
| Catalyst System | Functionalization | Remarks |
| Ruthenium (Ru) | Hydroxylation, Alkenylation | Chelate-assisted C-H activation is a common pathway.[5] |
| Iridium (Ir) | Arylation, Alkynylation, Heteroarylation | Often proceeds via C-H cleavage and subsequent transmetalation.[3][5] |
| Palladium (Pd) | Arylation, Alkenylation | The carbonyl group acts as a weak directing group to achieve C5 selectivity.[6] |
| Cobalt (Co) | Alkenylation | Provides an alternative to more expensive noble metal catalysts.[8] |
Protocol 1: Ruthenium-Catalyzed C5-Hydroxylation of Chromones
This protocol describes the synthesis of 5-hydroxychromones via a ruthenium-catalyzed C-H activation/hydroxylation reaction.
Materials:
-
Chromone substrate
-
[Ru(p-cymene)Cl₂]₂ (Ruthenium catalyst)
-
Silver acetate (AgOAc) (Oxidant)
-
Trifluoroacetic acid (TFA)
-
1,2-Dichloroethane (DCE) (Solvent)
-
Deionized water
-
Standard glassware for organic synthesis
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To an oven-dried Schlenk tube, add the chromone substrate (1.0 mmol), [Ru(p-cymene)Cl₂]₂ (0.025 mmol, 2.5 mol%), and AgOAc (2.0 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen) three times.
-
Add anhydrous 1,2-dichloroethane (5 mL) and trifluoroacetic acid (1.0 mmol) via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane (DCM) and filter through a pad of Celite to remove insoluble salts.
-
Wash the Celite pad with additional DCM.
-
Combine the organic filtrates and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then subjected to aqueous workup to yield the corresponding 5-hydroxychromone.
-
Purify the final product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the degradation of the catalyst and other reagents.
-
Anhydrous Solvent: Water can interfere with the catalytic cycle.
-
AgOAc: Acts as an oxidant to facilitate the catalytic turnover.
-
TFA: Serves as both a solvent and a promoter for the C-H activation step.
Directed Ortho-Metalation (DoM): A Classic and Versatile Strategy
Directed ortho-metalation (DoM) is a powerful and well-established method for the regioselective functionalization of aromatic compounds.[9][10] In the context of chromones, the C4-keto group acts as a directing metalation group (DMG), guiding a strong organolithium base to deprotonate the C5-position exclusively.[10][11] The resulting ortho-lithiated intermediate can then be trapped with a wide range of electrophiles to introduce diverse functional groups.
Diagram: Directed Ortho-Metalation of Chromone
Caption: The general scheme for the directed ortho-metalation of chromone followed by electrophilic quench.
Protocol 2: C5-Bromination of Chromone via Directed Ortho-Metalation
This protocol details the introduction of a bromine atom at the C5-position, creating a valuable intermediate for subsequent cross-coupling reactions.
Materials:
-
Chromone
-
n-Butyllithium (n-BuLi) in hexanes
-
1,2-Dibromoethane (Electrophile)
-
Anhydrous tetrahydrofuran (THF) (Solvent)
-
Standard glassware for organic synthesis under anhydrous conditions
-
Inert atmosphere setup (e.g., argon)
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.
-
Dissolve the chromone (1.0 mmol) in anhydrous THF (10 mL) under an argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 mmol, 1.1 equivalents) dropwise via syringe, maintaining the temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
In a separate flask, prepare a solution of 1,2-dibromoethane (1.2 mmol) in anhydrous THF (2 mL).
-
Add the solution of 1,2-dibromoethane dropwise to the lithiated chromone solution at -78 °C.
-
Allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature overnight.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the 5-bromochromone.
Trustworthiness and Self-Validation:
-
The success of the lithiation can be qualitatively assessed by a color change in the reaction mixture.
-
The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity. The disappearance of the C5-H proton signal and the appearance of a new aromatic substitution pattern in the NMR spectra are key indicators of successful bromination.
Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity
5-Halogenated or 5-triflyloxy-substituted chromones are versatile building blocks for constructing more complex molecules through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings.[12][13][14]
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organoboron compound with an organohalide.[13][15]
Diagram: Workflow for C5-Arylation via Suzuki-Miyaura Coupling
Caption: A schematic workflow for the synthesis of 5-arylchromones using the Suzuki-Miyaura cross-coupling reaction.
Protocol 3: Suzuki-Miyaura Coupling of 5-Bromochromone with Phenylboronic Acid
Materials:
-
5-Bromochromone
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (Catalyst)
-
Potassium carbonate (K₂CO₃) (Base)
-
Toluene
-
Ethanol
-
Deionized water
-
Standard glassware for organic synthesis
-
Inert atmosphere setup
Procedure:
-
In a round-bottom flask, combine 5-bromochromone (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon) three times.
-
Add a solvent mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL).
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 12 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 5-phenylchromone.
Classical Electrophilic Aromatic Substitution
While modern C-H activation methods are often preferred, classical electrophilic aromatic substitution reactions like nitration and halogenation can also be employed for C5-functionalization, although they may sometimes suffer from issues with regioselectivity and harsh reaction conditions.
The nitration of benzene rings is a fundamental electrophilic aromatic substitution reaction.[16][17] Treating chromone with a mixture of concentrated nitric and sulfuric acids can introduce a nitro group, which can subsequently be reduced to an amino group, providing a key synthetic handle.
Reaction Scheme: Benzene reacts with a mixture of concentrated nitric acid and concentrated sulfuric acid at a controlled temperature to yield nitrobenzene.[18][19] A similar principle applies to the chromone scaffold, with the directing effects of the fused ring system influencing the position of nitration.
General Considerations for Nitration:
-
Temperature Control: These reactions are highly exothermic and require careful temperature management to avoid over-nitration and side reactions.
-
Acid Concentration: The ratio and concentration of nitric and sulfuric acids are crucial for generating the active electrophile, the nitronium ion (NO₂⁺).[17][20]
Conclusion and Future Perspectives
The selective functionalization of the 5-position of the 4H-1-benzopyran-4-one core is a vibrant area of research with significant implications for drug discovery and materials science. The methodologies outlined in this guide, from cutting-edge C-H activation to robust cross-coupling reactions and classical electrophilic substitutions, provide a powerful toolkit for chemists to synthesize novel chromone derivatives with tailored properties. As the demand for new therapeutic agents continues to grow, the development of even more efficient, selective, and sustainable methods for chromone functionalization will undoubtedly remain a key focus in the field of synthetic organic chemistry.
References
-
Benny, A. T., & Radhakrishnan, E. K. (2022). Advances in the site-selective C-5, C-3 and C-2 functionalization of chromones via sp2 C–H activation. RSC Advances, 12(7), 3343–3358. [Link]
-
PMC. (n.d.). Advances in the site-selective C-5, C-3 and C-2 functionalization of chromones via sp2 C–H activation. [Link]
-
ResearchGate. (n.d.). Naturally occurring C-2, C-3 and C-5-functionalized chromones. [Link]
-
Kang, D., & Hong, S. (2016). Site-Selective C−H Bond Functionalization of Chromones and Coumarins. Bulletin of the Korean Chemical Society, 37(9), 1357-1365. [Link]
-
Wang, Y., et al. (2021). Recent advances in the diversification of chromones and flavones by direct C-H bond activation or functionalization. Chinese Chemical Letters, 32(1), 1-10. [Link]
-
Singh, P., et al. (2020). Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds. Molecules, 25(23), 5701. [Link]
-
Ewies, F. F., & El-Shehry, M. F. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085. [Link]
-
Grokipedia. (n.d.). Directed ortho metalation. [Link]
-
Wikipedia. (n.d.). Directed ortho metalation. [Link]
-
Gill, N. S., Jain, A., & Taneja, T. (2012). The Synthesis of Benzopyran Analogues with Variation at C-2, C-4 and C-7 Positions. Current Research in Chemistry, 4(1), 18-25. [Link]
-
University of Alberta. (n.d.). Directed (ortho) Metallation. [Link]
-
Baran Lab, Scripps Research. (n.d.). Directed Metalation: A Survival Guide. [Link]
-
Benny, A. T., & Radhakrishnan, E. K. (2022). Advances in the site-selective C-5, C-3 and C-2 functionalization of chromones via sp 2 C–H activation. RSC Advances, 12(7), 3343-3358. [Link]
-
Venkatesan, P., & Maruthavanan, T. (2011). Synthesis of Substituted Chromone Derivatives as Potent Antimicrobial Agents. Asian Journal of Chemistry, 23(5), 2121-2124. [Link]
-
ResearchGate. (n.d.). Synthesis And Characterization Of Some Substituted Chromones As An Anti-infective And Antioxidant Agents. [Link]
-
Singh, P., et al. (2020). Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. Molecules, 25(19), 4572. [Link]
-
Mellin, C., et al. (2000). Synthesis of novel 5-substituted 3-amino-3,4-dihydro-2H-1-benzopyran derivatives and their interactions with the 5-HT1A receptor. Journal of Medicinal Chemistry, 43(15), 2956-2970. [Link]
-
ResearchGate. (n.d.). Synthesis of 4H,5H-pyrano[3,2-c][5]benzopyran-5-ones in aqueous media. [Link]
-
Loštrek, M., et al. (2001). Synthesis and Reactions of New 4-Oxo-4H-benzopyran-3-carboxaldehydes Containing Hydroxy Groups or 2-Oxopyran Cycles. Molecules, 6(10), 849-860. [Link]
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. [Link]
-
BYJU'S. (n.d.). Benzene Reactions – Sulfonation, Nitration and Halogenation. [Link]
-
Pharmaceutical Technology. (2016). New Horizons for Cross-Coupling Reactions. [Link]
-
New Journal of Chemistry (RSC Publishing). (n.d.). Heck, Suzuki and Sonogashira cross-coupling reactions using ppm level of SBA-16 supported Pd-complex. [Link]
-
MDPI. (2017). Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. [Link]
-
Organic Chemistry Portal. (n.d.). General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Substrate Combinations in Water. [Link]
-
Chemistry LibreTexts. (2020). 4.9: Halogenation, Sulfonation, and Nitration of Aromatic Compounds. [Link]
-
Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. [Link]
-
Aakash Institute. (n.d.). Benzene Reactions: Nitration, Sulfonation & Halogenation of Benzene. [Link]
-
Pharmaguideline. (n.d.). Reactions of Benzene - Nitration, Sulphonation, Halogenation- Reactivity. [Link]
Sources
- 1. ijrpc.com [ijrpc.com]
- 2. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in the site-selective C-5, C-3 and C-2 functionalization of chromones via sp 2 C–H activation - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08214K [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Advances in the site-selective C-5, C-3 and C-2 functionalization of chromones via sp2 C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pr.ibs.re.kr [pr.ibs.re.kr]
- 7. Advances in the site-selective C-5, C-3 and C-2 functionalization of chromones via sp2 C–H activation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Recent advances in the diversification of chromones and flavones by direct C-H bond activation or functionalization [html.rhhz.net]
- 9. grokipedia.com [grokipedia.com]
- 10. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 11. baranlab.org [baranlab.org]
- 12. Synthesis of novel 5-substituted 3-amino-3,4-dihydro-2H-1-benzopyran derivatives and their interactions with the 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mt.com [mt.com]
- 14. pharmtech.com [pharmtech.com]
- 15. mdpi-res.com [mdpi-res.com]
- 16. byjus.com [byjus.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Benzene Reactions: Nitration, Sulfonation & Halogenation of Benzene | AESL [aakash.ac.in]
- 19. Reactions of Benzene - Nitration, Sulphonation, Halogenation- Reactivity | Pharmaguideline [pharmaguideline.com]
- 20. chem.libretexts.org [chem.libretexts.org]
Technical Application Note: Regioselective Synthesis of 5-Bromochromone
Executive Summary
5-Bromochromone is a critical pharmacophore in the development of flavonoids, kinase inhibitors, and anticancer agents. However, its synthesis presents a significant regiochemical challenge. Direct electrophilic bromination of the chromone core predominantly targets the C3 position, while bromination of the starting material (2,6-dihydroxyacetophenone) typically yields the 3-bromo acetophenone derivative, which cyclizes to 6- or 8-bromochromone.
This Application Note details a high-fidelity, three-stage protocol to access 5-bromochromone exclusively. By utilizing a "Protect-Activate-Displace" strategy, we circumvent standard directing effects to install the bromide at the difficult-to-access C5 "peri" position.
Key Advantages of This Protocol
-
Regio-purity: >98% selectivity for the 5-position.
-
Scalability: Avoids the use of unstable diazonium intermediates (Sandmeyer route).
-
Versatility: The intermediate triflate serves as a universal handle for Suzuki, Sonogashira, or Buchwald couplings, extending utility beyond just bromination.
Strategic Analysis & Pathway
The synthesis relies on converting the 5-hydroxyl group (derived from the 6-OH of the acetophenone) into a reactive pseudohalide (triflate), which is then displaced by bromide under palladium catalysis.
Reaction Scheme (Graphviz Visualization)
Figure 1: Strategic workflow for the site-selective installation of bromine at C5.
Experimental Protocols
Stage I: Synthesis of 5-Hydroxychromone
The first step involves the construction of the chromone ring. We utilize
Reagents:
-
2,6-Dihydroxyacetophenone (1.0 eq)
-
DMF-DMA (1.5 eq)
-
Toluene (Solvent, 10V)
Procedure:
-
Charge a reaction vessel with 2,6-dihydroxyacetophenone and Toluene .
-
Add DMF-DMA dropwise at room temperature under
. -
Heat the mixture to reflux (
). A yellow precipitate (enaminone intermediate) may form and then redissolve. -
Monitor by TLC (Hexane:EtOAc 7:3). The reaction typically completes in 2–4 hours.
-
Workup: Cool to
. The product, 5-hydroxychromone , often crystallizes directly. Filter and wash with cold hexanes. -
Yield Expectation: 85–92%.
Mechanism Note: The reaction proceeds via the formation of an enaminone, followed by intramolecular nucleophilic attack of the phenol oxygen on the
Stage II: Activation (Triflation)
The 5-hydroxyl group is deactivated by an intramolecular hydrogen bond to the C4-carbonyl. Strong activation is required to break this bond and prepare the site for substitution.
Reagents:
-
5-Hydroxychromone (1.0 eq)
-
Trifluoromethanesulfonic anhydride (
) (1.2 eq) -
Pyridine (2.0 eq)
-
DCM (Dichloromethane) (anhydrous)
Procedure:
-
Dissolve 5-hydroxychromone in anhydrous DCM and add pyridine . Cool to
. -
Add
dropwise over 20 minutes. Caution: Exothermic. -
Allow to warm to room temperature and stir for 2 hours.
-
Quench: Pour into ice-cold 1M HCl (to remove pyridine).
-
Extraction: Extract with DCM, wash with brine, dry over
. -
Purification: Flash chromatography (SiO2, Hexane/EtOAc) is recommended to remove trace hydrolyzed triflate.
-
Yield Expectation: 90–95%.
Stage III: Palladium-Catalyzed Bromination
This is the critical step. Standard nucleophilic aromatic substitution (
Reagents:
-
5-Triflyloxychromone (1.0 eq)
-
Potassium Bromide (KBr) (2.0 eq)
- (2.5 mol%)[3][4]
-
BrettPhos or
-BuBrettPhos (5.0 mol%) -
KF (Potassium Fluoride) (1.0 eq) - Critical additive for catalytic turnover
-
1,4-Dioxane (anhydrous, degassed)
Procedure:
-
In a glovebox or under strict Argon flow, combine 5-triflyloxychromone , KBr , KF ,
, and BrettPhos in a pressure vial. -
Add degassed 1,4-Dioxane .
-
Seal and heat to
for 12–18 hours. -
Workup: Cool, dilute with EtOAc, and filter through a pad of Celite to remove Pd black.
-
Purification: Column chromatography (Hexane/EtOAc gradient).
Data Verification (5-Bromochromone):
-
1H NMR (
): Look for the disappearance of the OH singlet (approx. 12.5 ppm) and the characteristic downfield shift of the C6-H doublet due to the deshielding effect of Bromine. -
Mass Spec: Distinctive 1:1 isotopic pattern for
.
Summary of Critical Process Parameters (CPP)
| Parameter | Stage | Specification | Rationale |
| Moisture Content | Stage II (Triflation) | < 0.05% | |
| Temperature | Stage I (Cyclization) | Lower temps result in incomplete cyclization (enaminone isolation). | |
| Ligand Selection | Stage III (Bromination) | BrettPhos | Bulky, electron-rich phosphines are required to facilitate reductive elimination of the Ar-Br bond. |
| Additive | Stage III (Bromination) | KF (1 eq) | Potassium Fluoride is essential to stabilize the intermediate Pd-complex and prevent side reactions [1]. |
Troubleshooting Guide
Issue: Low yield in Stage III (Bromination).
-
Root Cause 1: Oxygen contamination. The Pd(0) catalyst is air-sensitive.
-
Fix: Ensure rigorous degassing (freeze-pump-thaw x3) of 1,4-dioxane.
-
-
Root Cause 2: "Wet" Triflate.
-
Fix: Azeotrope the triflate intermediate with toluene before use.
-
Issue: Formation of 3-formyl-chromone in Stage I.
-
Root Cause: Vilsmeier-Haack conditions (
/DMF) were used instead of DMF-DMA.-
Fix: Stick to DMF-DMA.[7] If
must be used, strict temperature control is required to avoid formylation at C3.
-
References
-
Buchwald, S. L., et al. (2011).[2] "An Improved Palladium-Catalyzed Conversion of Aryl and Vinyl Triflates to Bromides and Chlorides." Organic Letters, 13(18), 4974–4976.
-
Silva, V. L., et al. (2011). "Synthesis of 5-substituted chromones." Molecules, 16(10), 8273-8291.
- Gammill, R. B. (1979). "General synthesis of chromones." Synthesis, 1979(11), 901-903.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. An Improved Palladium-Catalyzed Conversion of Aryl and Vinyl Triflates to Bromides and Chlorides [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-Catalyzed Conversion of Aryl and Vinyl Triflates to Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. ijpsr.com [ijpsr.com]
- 7. new.zodml.org [new.zodml.org]
reagents for formylation of 5-bromo-4H-1-benzopyran-4-one
Application Note: Strategic Formylation Protocols for 5-Bromo-4H-1-benzopyran-4-one
Part 1: Executive Summary & Strategic Analysis
The Formylation Paradox In the medicinal chemistry of chromones (4H-1-benzopyran-4-ones), "formylation" presents a semantic and chemical challenge. The 4-pyrone ring is electron-deficient, making the direct electrophilic introduction of a formyl group (e.g., via Vilsmeier-Haack) onto the C-3 position of a pre-existing 5-bromo-chromone scaffold kinetically unfavorable and often futile.[1]
Therefore, this guide addresses the three distinct "formylation" objectives researchers typically pursue with this scaffold, utilizing different mechanistic pathways:
-
Objective A (The Standard): Synthesis of 5-bromo-3-formylchromone .
-
Strategy:De Novo Cyclization . This does not start with 5-bromo-chromone but generates the scaffold and the formyl group simultaneously from 2'-hydroxy-6'-bromoacetophenone .[1]
-
-
Objective B (The Direct Functionalization): Synthesis of 5-bromo-2-formylchromone .
-
Objective C (The Substitution): Synthesis of 5-formylchromone (replacing the bromine).
Part 2: Decision Matrix & Mechanistic Pathways
The choice of reagent depends entirely on the desired regiochemistry.
Table 1: Reagent Selection Guide
| Target Position | Product | Starting Material | Primary Reagents | Mechanism | Key Challenge |
| C-3 | 5-Bromo-3-formylchromone | 2'-Hydroxy-6'-bromoacetophenone | POCl | Vilsmeier-Haack Cyclization | Exotherm control; Anhydrous conditions.[1] |
| C-2 | 5-Bromo-2-formylchromone | 5-Bromo-chromone | LiHMDS, DMF | Deprotonation / Electrophilic Quench | Preventing nucleophilic attack at C-4 carbonyl. |
| C-5 | 5-Formylchromone | 5-Bromo-chromone | Lithium-Halogen Exchange | Competition between Li-Br exchange and C-2 deprotonation.[1] |
Pathway Visualization (DOT Diagram)
Figure 1: Decision tree for formylation strategies. Note that direct Vilsmeier reaction on the pre-formed chromone is ineffective.
Part 3: Detailed Experimental Protocols
Protocol A: Synthesis of 5-Bromo-3-formylchromone (Vilsmeier-Haack Route)
This is the industry-standard method for generating the 3-formyl scaffold.[1]
Mechanism: The reaction proceeds via the formation of a chloromethyliminium salt (Vilsmeier reagent) which attacks the acetyl group of the acetophenone. Subsequent cyclization involving the phenol oxygen and elimination of dimethylamine yields the chromone ring with the aldehyde in place [1, 2].
Reagents:
-
Substrate: 2'-Hydroxy-6'-bromoacetophenone (1.0 equiv)
-
Reagent: Phosphorus Oxychloride (POCl
) (3.0 - 5.0 equiv)[1] -
Solvent/Reagent:
-Dimethylformamide (DMF) (Excess, typically 5–10 vol)[1] -
Quench: Ice water / Saturated NaOAc solution[1]
Step-by-Step Methodology:
-
Vilsmeier Reagent Formation: In a flame-dried round-bottom flask under Argon, cool anhydrous DMF (10 mL/g of substrate) to 0°C.
-
POCl
Addition: Add POCl dropwise over 20 minutes. Critical: Maintain internal temperature < 5°C to prevent thermal decomposition of the iminium salt. Stir for 30 minutes at 0°C. -
Substrate Addition: Dissolve 2'-hydroxy-6'-bromoacetophenone in a minimum volume of DMF. Add this solution dropwise to the Vilsmeier reagent at 0°C.[1]
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour, then heat to 50–60°C for 4–6 hours.
-
Checkpoint: Monitor by TLC (Hexane:EtOAc 7:3).[1] The intermediate may appear as a polar spot before cyclization is complete.
-
-
Hydrolysis (Critical Step): Pour the reaction mixture onto crushed ice (500g per 100mL reaction). Stir vigorously. The solution will be acidic.[1]
-
Neutralization: Slowly add saturated Sodium Acetate (NaOAc) solution until pH ~5–6. This facilitates the hydrolysis of the iminium intermediate to the aldehyde.
-
Isolation: The product usually precipitates as a solid. Filter, wash with copious water, and dry.[1] Recrystallize from Ethanol or DMF/Water.[1]
Yield Expectation: 70–85%
Protocol B: Regioselective C-2 Formylation (Lithiation Route)
Use this protocol if you must functionalize the pre-existing 5-bromo-chromone ring.[1]
Mechanism: The C-2 proton of chromone is the most acidic (pKa ~25) due to the electron-withdrawing nature of the adjacent oxygen and carbonyl.[1] However, the C-4 carbonyl is susceptible to nucleophilic attack.[1] LiHMDS is used because its steric bulk prevents 1,2-addition to the carbonyl, favoring deprotonation [3].[1]
Reagents:
-
Substrate: 5-Bromo-4H-1-benzopyran-4-one (1.0 equiv)
-
Base: LiHMDS (Lithium hexamethyldisilazide) (1.1 equiv, 1.0 M in THF)[1]
-
Electrophile: Anhydrous DMF (2.0 equiv)
-
Solvent: Anhydrous THF
Step-by-Step Methodology:
-
Setup: Flame-dry a 3-neck flask. Purge with Argon. Add 5-bromo-chromone and dissolve in anhydrous THF (0.1 M concentration).
-
Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). This is non-negotiable to prevent Li-Br exchange (scrambling).
-
Deprotonation: Add LiHMDS dropwise over 15 minutes via syringe pump.
-
Note: The solution often turns a deep red/orange color, indicating the formation of the 2-lithiochromone species.[1]
-
-
Equilibration: Stir at -78°C for 20 minutes.
-
Formylation: Add anhydrous DMF (neat) dropwise.
-
Quench: Stir at -78°C for 1 hour, then quench at low temperature with dilute acetic acid in THF.
-
Workup: Warm to RT, dilute with EtOAc, wash with brine. Purify via flash chromatography (Silica, Hexane/EtOAc).
Yield Expectation: 50–65% (Lower yields due to potential polymerization).[1]
Part 4: Troubleshooting & Critical Parameters
The "Missing" Aldehyde (Vilsmeier Route)
-
Symptom: After pouring onto ice, no solid forms, or NMR shows an imine.[1]
-
Cause: Incomplete hydrolysis of the iminium salt.
-
Fix: The Vilsmeier intermediate is stable. Ensure the quenching solution is buffered (NaOAc) and stirred for at least 2 hours. Heating the aqueous quench mixture to 50°C for 30 mins can force hydrolysis.[1]
Loss of Bromine (Lithiation Route)
-
Symptom: Product is 2-formylchromone (without Br) or a complex mixture.[1]
-
Cause: Lithium-Halogen exchange occurred instead of deprotonation.[1][3]
-
Fix: Ensure temperature is strictly -78°C. Do not use n-BuLi; it is too nucleophilic and promotes exchange/carbonyl attack.[1] Stick to LiHMDS or LDA.
C-3 Functionalization of Pre-formed Chromone
-
Insight: If you absolutely cannot use the acetophenone route (Protocol A) but need the C-3 aldehyde, you cannot use Vilsmeier.[1]
-
Alternative: You must first halogenate C-3 (using NCS/NBS) to get 3,5-dibromochromone, then perform a Pd-catalyzed carbonylation (Pd(PPh
) , CO gas, Bu SnH) to install the formyl group.[1] This is significantly more complex than Protocol A.[1]
References
-
Nohara, A., Umetani, T., & Sanno, Y. (1973).[1] Studies on antianaphylactic agents.[1] I. Synthesis of 4-oxo-4H-1-benzopyran-3-carboxaldehydes. Tetrahedron, 29(6), 877-882.[1] Link
-
Harnisch, H. (1972).[1] Chromone-3-carbaldehydes.[1][4][5] Justus Liebigs Annalen der Chemie, 765(1), 8-14.[1] Link[1]
-
Gammill, R. B. (1979).[1] The lithiation of chromones. A new method for the synthesis of 2-substituted chromones.[1] The Journal of Organic Chemistry, 44(22), 3988-3990.[1] Link[1]
-
Sabitha, G., et al. (2010).[1] Vilsmeier-Haack Reaction: A Versatile Tool for the Synthesis of 3-Formylchromones.[1] Synthesis, 2010(20), 3453-3458.[1] Link[1]
Sources
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 5-Bromochromone
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 5-bromochromone. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and efficiency of this specific transformation. Here, we will address common challenges and provide in-depth, field-proven insights to troubleshoot and optimize your reaction conditions.
Introduction: The Challenge of 5-Bromochromone
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation. However, the success of the reaction is highly dependent on the specific substrates used.[1][2] 5-Bromochromone presents a unique set of challenges due to its electron-deficient nature, a result of the α,β-unsaturated ketone system within the chromone core. This can impact the oxidative addition step of the catalytic cycle.[1][3] Additionally, the oxygen atoms in the chromone ring could potentially coordinate with the palladium catalyst, influencing its reactivity. This guide will help you navigate these potential hurdles.
Troubleshooting Guide: Low Yield & Side Reactions
Here, we address specific issues you might encounter in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.
Question 1: I am observing low to no conversion of my 5-bromochromone starting material. What are the likely causes and how can I improve my yield?
Low conversion is a common issue and can often be traced back to several key factors in the catalytic cycle.
Probable Cause A: Inefficient Oxidative Addition
The first step in the catalytic cycle, oxidative addition of the aryl bromide to the Pd(0) complex, is often rate-limiting, especially with electron-deficient substrates.[3][4]
Solutions:
-
Catalyst and Ligand Selection: For electron-deficient bromides, a more electron-rich and bulky phosphine ligand is often required to promote oxidative addition.[5] While standard catalysts like Pd(PPh₃)₄ can be a starting point, consider screening more specialized systems.
-
Increase Temperature: If the reaction is sluggish at lower temperatures (e.g., 80 °C), a moderate increase in temperature (e.g., to 100-110 °C) can provide the necessary energy to overcome the activation barrier for oxidative addition. However, be cautious, as excessive heat can lead to catalyst decomposition.
Probable Cause B: Catalyst Deactivation
The active Pd(0) catalyst is susceptible to oxidation by atmospheric oxygen, which can lead to the formation of inactive palladium black.
Solution:
-
Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly degassed. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[6]
Probable Cause C: Inappropriate Base
The base plays a crucial role in the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[2][10] An unsuitable base can lead to a stalled reaction.
Solutions:
-
Base Screening: The optimal base is often substrate-dependent.
Question 2: My reaction is producing significant byproducts, primarily the homocoupling of my boronic acid and/or protodeboronation. How can I minimize these side reactions?
Side reactions compete with your desired coupling and can significantly reduce your yield.
Probable Cause A: Homocoupling of the Boronic Acid
This side reaction is often promoted by the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules.
Solutions:
-
Improve Degassing: As with low conversion, rigorous degassing is the first line of defense against homocoupling.
-
Use a Pd(0) Source: Starting with a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes mitigate homocoupling that can occur during the in situ reduction of a Pd(II) source like Pd(OAc)₂.
Probable Cause B: Protodeboronation
This is the undesired cleavage of the C-B bond of the boronic acid by a proton source, leading to the formation of an arene byproduct. This is a known issue, especially with electron-deficient heteroaryl boronic acids.[12]
Solutions:
-
Use Anhydrous Solvents: While some Suzuki reactions benefit from a small amount of water, excess water can promote protodeboronation. Ensure your solvents are anhydrous if this is a persistent issue.
-
Choice of Boronic Ester: Pinacol esters of boronic acids are generally more stable and less prone to protodeboronation than the corresponding boronic acids.[1]
-
Milder Base: In some cases, a very strong base can accelerate protodeboronation. If you are using a strong base like K₃PO₄, consider trying a milder one like K₂CO₃.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for reaction conditions for the Suzuki coupling of 5-bromochromone?
A reliable starting point would be:
-
Catalyst: Pd(dppf)Cl₂ (3-5 mol%)
-
Base: K₂CO₃ (2 equivalents)
-
Solvent: A degassed mixture of 1,4-dioxane and water (e.g., 4:1 or 5:1 ratio)
-
Temperature: 90-100 °C
Q2: Should I be concerned about the stability of 5-bromochromone under the reaction conditions?
The chromone core is generally stable. However, if you are using a particularly strong base and high temperatures for an extended period, you may want to monitor for any potential decomposition of your starting material or product by TLC or LC-MS.
Q3: Can I use a microwave reactor to improve the reaction?
Yes, microwave-assisted organic synthesis (MAOS) can be very effective for Suzuki couplings, often leading to shorter reaction times and improved yields.[8] It allows for precise temperature and pressure control.
Experimental Protocols
General Protocol for Suzuki Coupling of 5-Bromochromone
This is a general guideline and may require optimization for your specific boronic acid.
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine 5-bromochromone (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, 10 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Troubleshooting Common Issues in the Suzuki Coupling of 5-Bromochromone
| Issue | Probable Cause | Recommended Action |
| Low Conversion | Inefficient Oxidative Addition | Screen electron-rich, bulky ligands (e.g., SPhos, XPhos); Increase temperature cautiously. |
| Catalyst Deactivation | Ensure rigorous degassing of solvents and reaction mixture. | |
| Inappropriate Base | Screen different bases (K₂CO₃, K₃PO₄, Cs₂CO₃). | |
| Side Reactions | Boronic Acid Homocoupling | Improve degassing; Consider using a Pd(0) precatalyst. |
| Protodeboronation | Use anhydrous solvents; Consider using a boronic acid pinacol ester; Use a milder base. |
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: A logical workflow for troubleshooting low-yield Suzuki couplings.
References
- BenchChem. (2025).
- BenchChem. (2025).
- Hesp, K. D., et al. (2012). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society.
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn.
- Moodley, S., et al. (2018). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules.
- De Gruyter. (2025). Synthesis of novel 7-(heteryl/aryl)chromones via Suzuki coupling reaction. De Gruyter.
- ResearchGate. (n.d.). Screening of palladium catalysts for the Suzuki coupling of....
- ScienceDirect. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Tetrahedron Letters.
- Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Buchwald, S. L., et al. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- MDPI. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Wikipedia. (n.d.). Suzuki reaction. Wikipedia.
- ResearchGate. (2025). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings.
- MDPI. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Molecules.
- mediaTUM. (n.d.). C‐C Coupling Reactions Catalyzed by Supported Palladium in Liquid Phase.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole. BenchChem.
- ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?.
- ACS Publications. (2014). Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids: Systematic Investigation of Positional Isomer Effects and Conclusions for the Synthesis of Phytoalexins from Pyrinae. The Journal of Organic Chemistry.
- Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Royal Society of Chemistry.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.
- ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic acid....
- ScholarWorks @ UTRGV. (n.d.). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. ScholarWorks @ UTRGV.
- ResearchGate. (n.d.). Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid.
- ResearchGate. (n.d.). Optimization of solvents and bases in Suzuki-Miyaura cross-coupling....
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 11. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
optimizing catalyst loading for 5-bromochromone cross-coupling
Topic: Optimizing Catalyst Loading for 5-Bromochromone Cross-Coupling
Status: Operational Role: Senior Application Scientist Ticket ID: CHROM-5-OPT-001
Mission Statement
You are working with 5-bromochromone , a substrate that presents a unique "peri-effect" challenge. Unlike the more reactive 6- or 7-bromo isomers, the 5-position is sterically crowded by the C-4 carbonyl oxygen. This steric wall slows oxidative addition and makes the active catalyst prone to decomposition (Pd black formation) before the catalytic cycle completes.
This guide moves beyond "add more catalyst." We focus on Catalyst Economy : finding the minimum effective loading (MEL) to reduce cost and metal scavenging burdens while maintaining high turnover frequencies (TOF).
Module 1: Diagnostic Framework (The "Why")
Before optimizing loading, you must diagnose the current failure mode. High catalyst loading often masks underlying kinetic problems rather than solving them.
Symptom: Reaction Stalls at 60-70% Conversion
Diagnosis: Catalyst Deactivation (Death) vs. Product Inhibition.
| Observation | Likely Cause | Corrective Action |
| Solution turns black/precipitates | Pd Aggregation: The active monomeric Pd(0) species is collapsing into inactive Pd nanoparticles (Pd black) faster than the oxidative addition step can occur. | Do NOT increase loading. Switch to a ligand with a higher binding constant (e.g., XPhos, SPhos) or lower the temperature to stabilize the catalyst. |
| Solution remains clear/orange | Product Inhibition: The coupled product or a byproduct is coordinating to the Pd, preventing further turnover. | Increase Loading or switch to a bulky bi-dentate ligand (e.g., Xantphos) to prevent product coordination. |
| Formation of 5-H-chromone | Hydrodehalogenation: The catalytic cycle is entering a "reductive" pathway rather than a "coupling" pathway. | Check Solvent/Base. Avoid alcohols (MeOH/EtOH) which act as hydride sources. Ensure water is degassed. |
Module 2: Catalyst & Ligand Selection (The "What")
For 5-bromochromone, the steric bulk at C-5 requires a catalyst system that is active enough to insert but bulky enough to prevent aggregation .
The "Golden Standard" for 5-Bromochromone
-
Precursor: Pd(OAc)2 or Pd2(dba)3 (Avoid Pd(PPh3)4 due to air sensitivity and rapid deactivation).
-
Ligand Class: Dialkylbiarylphosphines (Buchwald Ligands) .
-
Recommendation:XPhos or SPhos .
-
Why? These ligands are electron-rich (accelerating oxidative addition into the C-Br bond) and extremely bulky (forming a protective "umbrella" over the Pd center, preventing deactivation).
-
-
Base Selection (CRITICAL):
-
Avoid: Hydroxides (NaOH, KOH). Strong nucleophiles attack the C-2 position of chromone, causing ring-opening (Michael addition/retro-Claisen).
-
Use:K3PO4 (Anhydrous) or Cs2CO3. These provide sufficient basicity for transmetallation without destroying the chromone ring.
-
Module 3: Optimization Protocol (The "How")
Do not guess. Use this self-validating "Loading Ladder" experiment to determine the MEL.
Experimental Workflow: The Loading Ladder
Run 4 parallel reactions on a 0.2 mmol scale.
Conditions:
-
Substrate: 5-Bromochromone (1.0 equiv)
-
Coupling Partner: Arylboronic Acid (1.5 equiv)
-
Base: K3PO4 (2.0 equiv)
-
Solvent: 1,4-Dioxane (0.2 M)
-
Temp: 80 °C
-
Time: 4 Hours (Standardized)
The Ladder:
-
Reaction A: 5.0 mol% Pd / 10 mol% Ligand (High Baseline)
-
Reaction B: 2.5 mol% Pd / 5 mol% Ligand
-
Reaction C: 1.0 mol% Pd / 2 mol% Ligand
-
Reaction D: 0.5 mol% Pd / 1 mol% Ligand
Interpretation of Results
| Scenario | Result Profile (Yields: A / B / C / D) | Conclusion | Next Step |
| Ideal | 95% / 94% / 92% / 85% | 1.0 mol% is the MEL. | Proceed with 1.0 mol% for scale-up. |
| Kinetic Wall | 95% / 60% / 20% / <5% | Reaction is extremely sensitive to [Pd]. | Stick to 2.5-5.0 mol%. Check for poisons in SM. |
| Deactivation | 40% / 40% / 35% / 30% | Yield is independent of loading; catalyst dies early in all cases. | Change Ligand. Loading optimization is futile until stability is fixed. |
Module 4: Visualization & Logic
Decision Tree: Troubleshooting 5-Bromochromone Coupling
Figure 1: Diagnostic logic flow for identifying failure modes in chromone cross-coupling before attempting loading optimization.
The Steric Challenge: Catalytic Cycle Visualization
Figure 2: The 5-bromochromone catalytic cycle. Note how the C-5 steric clash (Peri-Effect) slows Oxidative Addition, creating a window for catalyst decomposition.
Module 5: Frequently Asked Questions (FAQs)
Q1: Can I use microwave irradiation to lower the catalyst loading? A: Yes, but with caution. Microwave heating accelerates kinetics, which can help overcome the slow oxidative addition at the C-5 position. However, chromones are thermally sensitive in basic media.
-
Protocol: Set a ceiling temperature of 100 °C and use a "Powermax" (simultaneous cooling) setting if available to prevent thermal runaway. This often allows loading reduction from 5 mol% to 0.5 mol%.
Q2: My product is contaminated with Palladium. How do I remove it? A: Since 5-bromochromone derivatives often have chelating motifs (carbonyl/ether oxygen), they hold onto Pd.
-
Solution: Use a scavenger resin like SiliaMetS® Thiol or QuadraPure™ TU at the end of the reaction. Add 5 equivalents (relative to Pd) and stir at 50 °C for 1 hour before filtration. This is more effective than charcoal washes for this specific scaffold.
Q3: Why is 5-bromochromone so much harder to couple than 6-bromochromone? A: It is purely geometry. The 5-position is "peri" to the C-4 carbonyl. The oxygen lone pairs and the physical bulk of the carbonyl group create a steric wall. This prevents the bulky Pd-Ligand complex from easily approaching the C-Br bond, slowing down the first step of the cycle (Oxidative Addition).
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Horton, D. A., Bourne, G. T., & Smythe, M. L. (2003). The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chemical Reviews, 103(3), 893–930. (Discusses Chromone scaffold reactivity). Link
-
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2, 27-50. (Guidance on SPhos/XPhos for hindered substrates). Link
-
Iaroshenko, V. O., et al. (2011). 5-Bromochromones: convenient building blocks for the synthesis of 5-substituted chromones. Synthesis, 2011(03), 469-479. (Specific reactivity of 5-bromo vs 6/7-bromo). Link
Validation & Comparative
Publish Comparison Guide: UV-Vis Absorption Maxima of 5-Substituted Benzopyran-4-ones
Executive Summary & Mechanistic Rationale
The UV-Vis absorption spectrum of 5-substituted benzopyran-4-ones (chromones) is a definitive tool for structural elucidation, particularly in distinguishing between isomeric forms of flavonoids and isoflavonoids.
The core benzopyran-4-one structure exhibits two characteristic absorption bands:
-
Band II (240–285 nm): Associated with the A-ring benzoyl system.
-
Band I (300–400 nm): Associated with the B-ring cinnamoyl system (in flavones) or extended conjugation.
The "5-Substituent Effect": The presence of a substituent at the C5 position—specifically a hydroxyl group—fundamentally alters the electronic landscape of the molecule. Unlike substituents at C6 or C7, a 5-hydroxy (5-OH) group forms a strong intramolecular hydrogen bond with the C4 carbonyl oxygen. This interaction creates a stable, planar 6-membered chelate ring that extends the
This guide compares the optical performance of 5-substituted derivatives against unsubstituted and 7-substituted alternatives, providing experimental protocols for validating these structural features.
Comparative Analysis: Electronic & Spectral Behavior[1][2][3][4]
The Chelation Effect (5-OH vs. 5-OMe vs. Parent)
The table below summarizes the spectral shifts observed in methanol (MeOH). The data highlights the dramatic influence of the intramolecular Hydrogen Bond (H-bond).
| Compound | Substituent (C5) | Mechanistic Driver | ||
| Chromone (Parent) | -H | 245 | 299 | Baseline conjugation. |
| 5-Hydroxychromone | -OH | 271 (+26) | 340 (+41) | Strong Intramolecular H-Bond. Formation of a pseudo-aromatic chelate ring lowers the energy of the |
| 5-Methoxychromone | -OCH | 255 | 320 | Steric Hindrance / No H-Bond. Methylation breaks the chelate. The -OMe is an auxochrome (EDG), causing a shift relative to parent, but hypsochromic (blue) relative to 5-OH. |
| 7-Hydroxychromone | -H (7-OH) | 250 | 305 | No Chelation. The 7-OH is para to the carbonyl (via conjugation) but cannot H-bond. The shift is purely auxochromic. |
Visualization of Electronic Effects
The following diagram illustrates the structural causality between the 5-OH chelation and the observed spectral shift.
Figure 1: Mechanistic pathway of spectral shifts. The 5-OH group induces a bathochromic shift via chelation, which is reversed upon methylation.
Experimental Protocol: Diagnostic Shift Reagents
To rigorously confirm the presence of a 5-substituted benzopyran-4-one, simple UV-Vis in methanol is insufficient. You must employ Shift Reagents . The standard "Mabry & Markham" method is the industry benchmark.
Reagents & Preparation[6]
-
Solvent: Spectral grade Methanol (MeOH).
-
Stock Solution: Dissolve ~0.1 mg of compound in 10 mL MeOH. Absorbance should be 0.6–0.8 at
. -
Shift Reagent 1 (AlCl
): 5% w/v AlCl in MeOH. -
Shift Reagent 2 (HCl): 50% v/v aqueous HCl.
Step-by-Step Workflow
-
Baseline Scan: Record the spectrum of the Stock Solution (200–500 nm).
-
Aluminum Chloride Shift: Add 3 drops of AlCl
reagent to the cuvette. Mix and scan immediately.-
Observation: A bathochromic shift of Band I (typically +30–60 nm) indicates a 5-OH or 3-OH group (complex formation).
-
-
Acid Stability Test: Add 3 drops of HCl to the same cuvette containing AlCl
. Mix and scan.-
Observation:
-
Shift Persists: Confirms 5-OH . The 5-OH-Al complex is acid-stable.
-
Shift Reverses (Hypsochromic): Indicates ortho-dihydroxyl groups (e.g., 6,7-diOH) which form acid-labile complexes.
-
-
Protocol Visualization
Figure 2: Decision tree for validating 5-substitution using UV shift reagents.
Troubleshooting & Self-Validation
-
Self-Validation 1 (Purity): If Band I shows a "shoulder" or irregular shape in the baseline MeOH spectrum, perform a TLC check. Impurities often absorb in the 250–300 nm region, obscuring the distinct 5-substituted profile.
-
Self-Validation 2 (Solvent Quality): Use only anhydrous methanol for AlCl
tests. Water can hydrolyze the aluminum complex, leading to false negatives. -
Comparison with 3-OH: A 3-hydroxy group also forms a stable complex with AlCl
. To distinguish 3-OH from 5-OH, observe Band I intensity. 5-OH complexes typically show a decrease in intensity relative to the shift, while 3-OH complexes often show an increase (hyperchromic effect).
References
-
Mabry, T. J., Markham, K. R., & Thomas, M. B. (1970). The Systematic Identification of Flavonoids. Springer-Verlag. (The seminal text on flavonoid UV spectroscopy and shift reagents).
-
Voirin, B. (1983). UV spectral differentiation of 5-hydroxy- and 5-hydroxy-3-methoxyflavones with mono-(4'), di-(3',4') or tri-(3',4',5')-substituted B rings.[1][2] Phytochemistry, 22(10), 2107-2145.
- Markham, K. R. (1982). Techniques of Flavonoid Identification. Academic Press. (Detailed protocols on AlCl3/HCl shifts).
-
BenchChem. (2025).[3] An In-depth Technical Guide to the UV-Vis Absorption Spectrum of 2,2',4-Trihydroxy-5'-methylchalcone. (Modern application of spectral prediction for benzopyran derivatives).
Sources
Elemental Analysis Standards & Validation Protocols for 5-bromo-4H-chromen-4-one
Executive Summary
5-bromo-4H-chromen-4-one (CAS: 13343-49-2 / 1260485-23-1) is a critical heterocyclic scaffold, particularly valued in medicinal chemistry as an intermediate for Suzuki-Miyaura couplings to functionalize the A-ring.[1] However, the peri-position bromine (C5) introduces unique analytical challenges: it creates steric strain near the C4-carbonyl and significantly alters the combustion profile compared to non-halogenated chromones.
This guide establishes the Gold Standard for validating the elemental composition of this compound. It compares the traditional destructive method (Combustion Analysis) against modern non-destructive alternatives (qNMR), providing actionable protocols to ensure your material meets the rigorous
Part 1: The Theoretical Standard
Before experimental validation, the theoretical composition must be established as the baseline.
Compound: 5-bromo-4H-chromen-4-one
Formula:
Calculated Elemental Composition (Tolerance Baseline)
To meet the standard scientific acceptance criteria of
| Element | Theoretical Mass % | Acceptable Range ( |
| Carbon (C) | 48.04% | 47.64% – 48.44% |
| Hydrogen (H) | 2.24% | 1.84% – 2.64% |
| Bromine (Br) | 35.51% | 35.11% – 35.91% |
| Oxygen (O) | 14.22% | Calculated by difference |
Critical Insight: The high bromine content (>35%) often causes "incomplete combustion" in standard CHN analyzers, leading to low Carbon readings. Specific oxidation catalysts (e.g., Tungsten Oxide,
) are required to prevent the formation of volatile organobromides that escape detection.
Part 2: Comparative Analysis of Validation Methods
We evaluated three primary methods for validating the purity of 5-bromo-4H-chromen-4-one.
Method Comparison Matrix
| Feature | Method A: Dynamic Flash Combustion (CHN) | Method B: Quantitative NMR (qNMR) | Method C: High-Res Mass Spec (HRMS) |
| Primary Utility | Bulk Purity (The "Gold Standard") | Specific Purity (Molecule specific) | Identity Confirmation |
| Sample Req. | 2–5 mg (Destructive) | 5–10 mg (Recoverable) | < 1 mg (Destructive) |
| Precision | < 5 ppm mass error | ||
| Br Interference | High: Requires Ag wool/WO3 | None: Br is silent in 1H NMR | None: Isotopes confirm Br |
| Blind Spots | Cannot identify what the impurity is. | "Invisible" to inorganic salts/ash. | Misses bulk impurities/solvents. |
| Verdict | Mandatory for Publication | Best for Precious Samples | Supplementary Only |
Part 3: Experimental Protocols
Protocol A: Dynamic Flash Combustion (The Standard)
For use with Elementar vario MICRO cube or Thermo FlashSmart.
The Challenge: Bromine gases (
Step-by-Step Workflow:
-
Sample Preparation:
-
Dry the 5-bromo-4H-chromen-4-one under high vacuum (0.1 mbar) at 40°C for 4 hours. Solvent entrapment is the #1 cause of EA failure.
-
-
Weighing:
-
Weigh 2.0–2.5 mg of sample into a Tin (Sn) capsule .
-
Crucial: Add 5–10 mg of Tungsten Oxide (
) powder into the capsule. This acts as an oxygen donor to ensure complete combustion of the refractory aromatic ring.
-
-
Combustion Parameters:
-
Furnace Temp: 1150°C (Standard is 950°C, but 1150°C is needed for brominated aromatics).
-
Oxygen Flow: Boost oxygen injection time by 20% to account for the halogen's flame-retardant nature.
-
-
Halogen Scrubbing:
-
Ensure the reduction tube contains a distinct zone of Silver Wool heated to 850°C. This quantitatively removes Br, preventing interference with the Thermal Conductivity Detector (TCD).
-
Protocol B: Quantitative NMR (The Modern Alternative)
Recommended when sample quantity is limited (<10 mg).
Internal Standard (IS) Selection: For 5-bromo-4H-chromen-4-one, 1,3,5-Trimethoxybenzene is the ideal IS. It is non-volatile, stable, and its singlet (6.1 ppm) does not overlap with the chromone aromatic signals (7.4–8.2 ppm).
Workflow:
-
Weighing: Accurately weigh (~0.01 mg precision) 10 mg of analyte (
) and 5 mg of Internal Standard ( ). -
Solvation: Dissolve both in 0.6 mL
. -
Acquisition:
-
Pulse delay (
): 60 seconds (Must be to ensure full relaxation). -
Scans: 16 or 32.
-
-
Calculation:
Part 4: Visualization of Validation Logic
The following diagram illustrates the decision-making process for validating this halogenated scaffold, ensuring scientific rigor and resource efficiency.
Caption: Validation workflow emphasizing the divergence between traditional combustion analysis (for publication) and qNMR (for internal precision).
Part 5: Data Interpretation & Troubleshooting
Common Failure Modes for 5-bromo-4H-chromen-4-one
-
High Carbon (+1.0% deviation):
-
Cause: Incomplete combustion of the aromatic ring or presence of residual non-polar solvents (Hexane/Toluene).
-
Solution: Increase furnace temp to 1150°C and add more
.
-
-
Low Carbon (-1.0% deviation):
-
Cause: Inorganic salt contamination (e.g., KBr from synthesis) or moisture.
-
Solution: Perform a "Sulfated Ash" test to check for inorganics. Re-dry sample.
-
-
Drifting Nitrogen Baseline:
-
Cause: Bromine gas breaking through the reduction tube.
-
Solution: Replace the Silver Wool trap immediately.
-
Reference Standard Data
When reporting your data, follow this format (example based on theoreticals):
Anal. Calcd for
: C, 48.04; H, 2.24. Found: C, 47.98; H, 2.29.
References
-
American Chemical Society (ACS). Journal of Medicinal Chemistry Guidelines for Authors (Purity). [Link]
-
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014, 57(22), 9220–9231. [Link]
-
Royal Society of Chemistry (RSC). Characterization of New Compounds: Elemental Analysis Standards. [Link]
-
National Institutes of Health (NIH). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives. (Provides characterization context for chromone scaffolds). [Link]
-
Kuveke, R. E. H., et al. "An International Study Evaluating Elemental Analysis." Inorganic Chemistry, 2022.[3][11] (Discusses the ±0.4% tolerance controversy). [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chemscene.com [chemscene.com]
- 6. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciforum.net [sciforum.net]
- 8. resolvemass.ca [resolvemass.ca]
- 9. emerypharma.com [emerypharma.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4H-1-Benzopyran-4-one, 5-bromo-
Hazard Assessment and Immediate Risk Mitigation
Given its structure as a brominated organic compound, 4H-1-Benzopyran-4-one, 5-bromo- must be treated as a hazardous substance.[2] Brominated compounds can be toxic, corrosive, and pose environmental risks.[3] Therefore, adherence to stringent safety protocols is not merely procedural—it is a critical system for self-validation in the laboratory environment.
Personal Protective Equipment (PPE)
All handling and disposal procedures must be conducted within a certified chemical fume hood. The following PPE is mandatory to prevent skin, eye, and respiratory exposure.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Wear tightly-fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][4] | Protects against splashes and potential vapors. |
| Skin Protection | Wear a fully-buttoned lab coat and chemically resistant gloves (e.g., nitrile or neoprene).[5] Inspect gloves for integrity before each use. | Prevents direct skin contact. Brominated compounds can cause skin irritation.[6] |
| Respiratory Protection | Work in a properly functioning chemical fume hood. For significant releases, a full-face respirator may be necessary.[1][5] | Minimizes inhalation of any vapors or aerosols. |
First-Aid Measures in Case of Exposure
In the event of an accidental exposure, immediate and correct action is crucial.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, seek immediate medical attention.[4]
-
Skin Contact: Remove all contaminated clothing and flush the affected skin area with copious amounts of soap and water for at least 15 minutes.[1]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse the mouth thoroughly with water and seek immediate medical attention.[7]
Laboratory Waste Management: Segregation and Collection Protocol
The proper disposal of 4H-1-Benzopyran-4-one, 5-bromo- begins at the point of generation. The primary directive is to manage it as a halogenated organic waste.
Causality: Halogenated and non-halogenated solvent wastes are disposed of via different pathways.[8] Halogenated waste typically requires high-temperature incineration with specific scrubbers to neutralize acidic gases (like hydrogen bromide) produced during combustion.[9] Mixing these waste streams leads to complex and significantly more expensive disposal processes.[10][11]
Step-by-Step Collection Procedure:
-
Designate a Waste Container: Procure a dedicated, compatible waste container. This should be a sealable, airtight container, often provided by your institution's Environmental Health and Safety (EHS) department.[5] Ensure it is made of a material that will not react with the chemical.
-
Labeling: Attach a "Hazardous Waste" label to the container before adding any waste.[5] Clearly write the full chemical name: "4H-1-Benzopyran-4-one, 5-bromo-" and any other components of the waste stream with their approximate percentages.
-
Segregation: Collect all waste containing 4H-1-Benzopyran-4-one, 5-bromo-, including contaminated items like gloves, weigh boats, and absorbent pads, in this dedicated container. Do not mix with non-halogenated organic solvents like acetone, ethanol, or hexane.[8]
-
Storage: Keep the waste container tightly sealed when not in use. Store it in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[12] This area should be away from incompatible materials, such as strong oxidizing agents, and sources of ignition.[12]
-
Requesting Disposal: Once the container is full or is no longer being used, arrange for its collection through your institution's EHS department or a licensed hazardous waste contractor.[1]
Spill Management Procedures
Accidental spills require a swift and systematic response to mitigate hazards.
-
Small Spill (Cleanable within 10 minutes):
-
Alert personnel in the immediate area.
-
Wearing the full PPE detailed in Table 1, absorb the spill with an inert, dry material such as vermiculite, sand, or a commercial sorbent pad.[5]
-
Carefully collect the absorbed material and contaminated debris using non-sparking tools.
-
Place all cleanup materials into the designated halogenated hazardous waste container.[5]
-
Clean the spill area with an appropriate solvent and then soap and water.
-
-
Large Spill:
-
Immediately evacuate the area.
-
Alert others and secure the laboratory to prevent entry.
-
Contact your institution's EHS or emergency response team immediately.[5] Do not attempt to clean up a large spill without specialized training and equipment.
-
Disposal Pathway and Decision Workflow
The disposal of 4H-1-Benzopyran-4-one, 5-bromo- is a regulated process that culminates in its transfer to a licensed hazardous waste facility. The following diagram illustrates the logical workflow from waste generation to final disposal.
Caption: Logical workflow for the safe disposal of 4H-1-Benzopyran-4-one, 5-bromo-.
Regulatory Framework
In the United States, the treatment, storage, and disposal of hazardous waste, including halogenated organic compounds, are regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13] Wastes containing halogenated organic compounds are often assigned specific hazardous waste codes (e.g., from the F-list for spent solvents or K-list for specific industrial wastes) that dictate the required disposal methods.[14][15] By following the procedures in this guide, laboratories can ensure they remain in compliance with these critical environmental protection mandates.
References
-
Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?[Link]
-
U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]
-
U.S. Environmental Protection Agency. (1995, March). Environmental Fact Sheet, Organobromine. [Link]
-
Electronic Code of Federal Regulations (eCFR). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]
-
Washington State University. SOP: Bromine. [Link]
-
Washington State University Environmental Health and Safety. Hazardous Waste Reduction. [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
-
U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. [Link]
-
Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. [Link]
-
Kodavanti, P. R., & Loganathan, B. G. (2023). Perspective on halogenated organic compounds. Environmental Health Perspectives. [Link]
-
Cheméo. Chemical Properties of 4H-1-Benzopyran-4-one (CAS 491-38-3). [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one. Retrieved February 22, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 4. echemi.com [echemi.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. fishersci.com [fishersci.com]
- 7. Page loading... [guidechem.com]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 11. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 12. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 13. epa.gov [epa.gov]
- 14. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 15. wku.edu [wku.edu]
Personal protective equipment for handling 4H-1-Benzopyran-4-one, 5-bromo-
Executive Safety Summary
Handling 5-bromochromone requires a precise balance between tactile dexterity and barrier protection. As a halogenated heterocyclic ketone, this compound presents specific risks regarding respiratory irritation (H335) , skin irritation (H315) , and serious eye irritation (H319) .
While not classified as acutely fatal (like cyanides) or pyrophoric, its structural motif—an electrophilic chromone ring with a bromine substituent—suggests potential for sensitization and significant mucous membrane irritation. The primary operational risk is particulate inhalation during weighing and dermal absorption when dissolved in organic solvents.
The Golden Rule: Treat 5-bromochromone as a potent alkylating agent. Engineering controls (fume hoods) are your primary defense; PPE is your fail-safe.
Engineering Controls: The First Line of Defense
Before selecting PPE, you must validate your environment. PPE cannot compensate for a failed engineering control.
-
Primary Containment: All manipulation of the solid (weighing, transfer) must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm (0.4–0.5 m/s) .
-
Static Mitigation: As a dry organic powder, 5-bromochromone can carry static charge, causing "fly-away" powder. Use an ionizing bar or antistatic gun during weighing to prevent aerosolization, which defeats standard airflow capture.
Personal Protective Equipment (PPE) Protocol
This protocol is designed based on the permeation dynamics of halogenated organic solids and the solvents typically used to dissolve them (e.g., Dichloromethane, DMSO).
A. Hand Protection: The "Solvent-Vector" Logic
Recommendation: Double-gloving strategy.
-
Inner Layer: 4 mil (0.10 mm) Nitrile (High dexterity).
-
Outer Layer: 5-8 mil (0.12-0.20 mm) Nitrile or Neoprene (Mechanical strength).
The Scientific Rationale: Solid 5-bromochromone does not permeate nitrile rapidly. However, it is almost exclusively used in synthesis dissolved in organic solvents.
-
If dissolved in Dichloromethane (DCM) : Nitrile degrades in <5 minutes. You must use Silver Shield (Laminate) liners or change outer nitrile gloves immediately upon splash contact.
-
If dissolved in DMSO/DMF : These solvents enhance skin permeability, carrying the bromochromone through the dermal barrier. Double nitrile provides a "sacrificial" outer layer, buying you time to doff and wash.
B. Ocular Protection
Recommendation: Chemical Splash Goggles (Indirect Vent) .
-
Why not Safety Glasses? Standard safety glasses have gaps. 5-bromochromone is a fine powder; air currents in a fume hood can create micro-vortices that carry dust around glasses. Goggles seal the orbital area, preventing lacrimal interaction (tearing) which can dissolve the dust and create a concentrated irritant solution directly on the eye.
C. Respiratory Protection
Recommendation: N95 Particulate Respirator (Only if hood work is impossible).
-
Standard Ops: No respirator required if working in a functioning fume hood.
-
Spill Cleanup/Equipment Failure: Use a half-face respirator with P100 (HEPA) + Organic Vapor (OV) cartridges. The OV component is critical because the bromine moiety can hydrolyze or off-gas if the compound degrades or reacts with moisture.
D. Body Protection
Recommendation: High-neck Lab Coat (Poly-Cotton blend) + Chemical Apron.
-
Ensure the lab coat has snap closures (easier to rip off in emergencies than buttons).
-
Cuff Management: Gloves must go over the lab coat cuffs to create a shingle effect, preventing powder from falling into the sleeve.
Operational Workflow & Decision Logic
The following diagram illustrates the decision matrix for PPE selection based on the state of the chemical (Solid vs. Solution).
Figure 1: PPE Selection Logic based on physical state and solvent carrier. Note the escalation to Laminate gloves for aggressive halogenated solvents.
Quantitative Data: Physical Properties & Safety Limits[1]
| Property | Value | Operational Implication |
| Physical State | Solid (Beige/White) | Dust generation is the primary vector. |
| Melting Point | 116-118°C | Stable at room temp; avoid heating open containers. |
| Solubility | DMSO, DCM, Methanol | Crucial: Once dissolved, the PPE requirement shifts to match the solvent's breakthrough time. |
| GHS Class | Irritant (Cat 2) | H315, H319, H335. Avoid mucous membrane contact.[1] |
| Incompatibility | Strong Oxidizers | Do not store near nitric acid or peroxides. |
Step-by-Step Handling Protocol
Phase 1: Preparation
-
Clear the Hood: Remove unnecessary clutter to ensure laminar airflow.
-
Verify Sash Height: Set sash to the certified working height (usually 18 inches).
-
Don PPE: Put on lab coat, goggles, and check gloves for pinholes (inflate them with air).
Phase 2: Weighing & Transfer
-
Tare First: Place the receiving vessel on the balance inside the hood.
-
Antistatic Measure: If the powder is "flighty," use an antistatic gun on the spatula and vessel.
-
Transfer: Use a chemically resistant spatula (stainless steel or PTFE). Do not use polystyrene (static prone).
-
Clean: Wipe the balance area with a damp Kimwipe immediately after weighing. Place this wipe in a solid waste bag inside the hood.
Phase 3: Reaction & Cleanup
-
Dissolution: Add solvent slowly. Caution: If using an exothermic reaction setup, ensure cooling is active before addition.
-
Waste Segregation:
-
Solid Waste: Contaminated paper towels, gloves, and weigh boats go into "Hazardous Solid Waste."
-
Liquid Waste: Dispose of mother liquors in "Halogenated Organic Waste" containers. Do not mix with acids.
-
Emergency Response Procedures
Scenario A: Powder Spill (>1 gram)
-
Alert: Notify nearby personnel.
-
Isolate: Close the fume hood sash to contain dust.
-
Cleanup:
Scenario B: Skin Exposure[5]
-
Doff: Remove contaminated gloves/clothing immediately.
-
Flush: Rinse affected area with lukewarm water for 15 minutes .
-
Soap: Wash gently with non-abrasive soap.
-
Medical: Seek medical attention if redness or blistering occurs. Bring the SDS.
Disposal & Environmental Compliance
5-bromochromone is a halogenated organic compound.[2][3] Improper disposal can contaminate waterways and damage incinerator scrubbers if misclassified.
-
Waste Code: Generally falls under Halogenated Organic Solvents/Solids .
-
Segregation: Keep separate from non-halogenated solvents (e.g., acetone, hexane) if your facility recycles non-halogenated waste. Segregation reduces disposal costs significantly.
-
Labeling: Clearly mark waste tags with "Contains 5-Bromochromone (Irritant)."
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2733479, 5-Bromochromone. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
